An In-depth Technical Guide to 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold in Medicinal Chemistry 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde is a synthetic organic compound featuring a multif...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde is a synthetic organic compound featuring a multifaceted structure that makes it a valuable intermediate in the field of medicinal chemistry. The molecule incorporates a thiazole ring, a privileged scaffold known for its presence in a wide array of therapeutic agents due to its diverse biological activities.[1] This core is further functionalized with a phenylamino group at the 2-position, a chloro group at the 4-position, and a reactive carbaldehyde (formyl) group at the 5-position. This unique combination of functional groups provides a versatile platform for the synthesis of more complex molecules, particularly through molecular hybridization strategies aimed at enhancing drug efficacy and overcoming resistance.[2] The presence of the reactive aldehyde group, in particular, serves as a key handle for a variety of chemical transformations, making this compound a significant building block for the development of novel therapeutic agents, especially in the realms of antimicrobial and anticancer research.[2]
Physicochemical and Computed Properties
While extensive experimental data for 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde is not widely published, a combination of data from chemical suppliers and computational models provides valuable insights into its physicochemical profile.
The synthesis of 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde can be logically approached through a multi-step process that leverages established heterocyclic chemistry reactions. A plausible synthetic route involves the initial formation of the 2-(phenylamino)thiazole core, followed by chlorination and formylation.
Proposed Synthetic Pathway
A likely synthetic strategy involves two key transformations: the Hantzsch thiazole synthesis to construct the core ring structure, followed by a Vilsmeier-Haack reaction to introduce the aldehyde functionality.
An In-Depth Technical Guide to the Structure Elucidation of 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde
Abstract The unambiguous determination of a molecule's chemical structure is the bedrock of chemical research and drug development. Novel heterocyclic compounds, such as 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde, a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The unambiguous determination of a molecule's chemical structure is the bedrock of chemical research and drug development. Novel heterocyclic compounds, such as 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde, are valuable intermediates in medicinal chemistry, serving as scaffolds for more complex therapeutic agents.[1] This guide provides a comprehensive, technically-grounded walkthrough of the analytical methodologies required to definitively elucidate the structure of this compound. We will detail an integrated approach combining High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. Each section explains the causality behind the experimental choices and presents detailed, field-proven protocols designed to yield self-validating and unequivocal structural confirmation for researchers and drug development professionals.
Introduction: The Rationale for Rigorous Characterization
The structure elucidation process is a systematic investigation that pieces together molecular fragments and functional groups.[4][5] Our approach follows a logical progression from determining the elemental composition to mapping the specific atomic connectivity.
Part I: Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: The first critical step is to determine the elemental composition. While low-resolution MS provides nominal mass, it cannot distinguish between different formulas that have the same integer mass (isobars). High-resolution mass spectrometry (HRMS) measures the mass of an ion with extremely high accuracy (typically to four or more decimal places), allowing for the unambiguous determination of its molecular formula.[6][7] This is possible because the precise masses of isotopes are not exact integers (e.g., ¹H = 1.007825 Da, ¹²C = 12.000000 Da, ¹⁴N = 14.003074 Da).[7]
Expected Data & Interpretation
For 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde, the molecular formula is C₁₀H₇ClN₂OS .
Calculated Exact Mass: The theoretical monoisotopic mass for the protonated molecule [M+H]⁺ (C₁₀H₈ClN₂OS⁺) is 255.0076 .
Isotopic Pattern: The presence of chlorine and sulfur atoms creates a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in an [M+2+H]⁺ peak that is about one-third the intensity of the [M+H]⁺ peak. Sulfur's ³⁴S isotope will also contribute a smaller M+2 peak. The HRMS software uses this pattern, along with the exact mass, to confirm the elemental composition.[8][9]
Experimental Protocol: HRMS Analysis
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1.0 mL of a suitable solvent (e.g., methanol or acetonitrile).
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
Analysis Mode: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Acquisition: Scan a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve a mass accuracy of <5 ppm.
Formula Prediction: Use the instrument's software to process the acquired exact mass. The software compares the experimental mass against a database of all possible elemental combinations within a specified tolerance (e.g., 5 ppm), confirming the most likely formula.[10]
Part II: Functional Group Identification via FTIR Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency range. This allows us to quickly confirm the presence of the key structural motifs: the aldehyde, the secondary amine, and the aromatic rings.
Expected Data & Interpretation
The FTIR spectrum provides a "fingerprint" of the molecule's functional groups. For the target compound, we anticipate the following key absorption bands:
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
Intensity
~3300-3350
N-H Stretch
Secondary Amine (-NH-)
Medium, Sharp
~3050-3100
C-H Aromatic Stretch
Phenyl & Thiazole Rings
Medium to Weak
~2820 and ~2720
C-H Aldehydic Stretch
Aldehyde (-CHO)
Medium (Fermi Doublet)
~1685-1705
C=O Stretch (conjugated)
Aldehyde (-CHO)
Strong, Sharp
~1600, ~1500
C=C Aromatic Stretch
Phenyl Ring
Medium
~1550
C=N Stretch
Thiazole Ring
Medium
The secondary amine N-H stretch is typically sharper than the broad O-H stretch of an alcohol, helping to distinguish them.[11][12] The aldehyde C=O stretch is shifted to a lower frequency (conjugated) due to its attachment to the thiazole ring. The two weak bands for the aldehydic C-H stretch are highly characteristic and help differentiate an aldehyde from a ketone.[13]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Sample Preparation: Place a small amount (1-2 mg) of the solid, purified compound directly onto the ATR crystal.
Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric interferences (CO₂, H₂O).
Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Processing: Perform an automatic baseline correction and peak picking using the instrument software.
Part III: Definitive Structural Assembly via NMR Spectroscopy
Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, number, and connectivity of atoms (specifically ¹H and ¹³C).[14][15] One-dimensional (1D) experiments (¹H and ¹³C) identify the different types of protons and carbons, while two-dimensional (2D) experiments like HSQC and HMBC reveal how they are connected.[16][17][18]
Experimental Protocol: NMR Analysis
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[19][20]
Rationale: DMSO-d₆ is chosen for its excellent solubilizing power and its ability to slow the exchange of the N-H proton, making it observable in the ¹H NMR spectrum.
Instrumentation: Use a modern NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[21][22]
1D Spectra Acquisition:
¹H NMR: Acquire a standard proton spectrum with 16-32 scans.
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
2D Spectra Acquisition:
HSQC (Heteronuclear Single Quantum Coherence): Acquire a phase-sensitive HSQC spectrum to correlate each proton directly to its attached carbon.[17]
HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum optimized for long-range couplings (typically 8 Hz) to map correlations between protons and carbons separated by 2-3 bonds.[16][23]
Expected Data & Interpretation
¹H NMR (400 MHz, DMSO-d₆):
~10.5-11.0 ppm (s, 1H): A singlet corresponding to the labile N-H proton. Its downfield shift is due to hydrogen bonding and the electronic environment.
~9.8 ppm (s, 1H): A sharp singlet for the aldehydic proton (-CH O). It does not couple to other protons.
~7.0-7.8 ppm (m, 5H): A complex multiplet pattern corresponding to the five protons of the phenyl (-C₆H ₅) ring. Protons ortho, meta, and para to the amino group will have distinct chemical shifts and coupling patterns.[24][25][26]
¹³C NMR (101 MHz, DMSO-d₆):
~185 ppm: Aldehyde carbonyl carbon (C =O).
~160-170 ppm: Thiazole C2 (attached to N and N-phenyl).
~115-150 ppm: Aromatic carbons, including the remaining two thiazole carbons and the six carbons of the phenyl ring.[24][27] The carbon attached to the chloro group (C4) will be significantly downfield.
2D NMR Correlations (HSQC & HMBC):
The true power of NMR lies in assembling the structure using 2D correlations.[28]
HSQC: This experiment will show direct, one-bond correlations. For example, each aromatic proton signal in the ¹H spectrum will correlate to a single carbon signal in the ¹³C spectrum, confirming which proton is attached to which carbon.
HMBC: This experiment reveals the molecular skeleton by showing correlations over 2-3 bonds. This is the key to connecting the different fragments.[18]
Crucial HMBC Correlations:
The aldehyde proton (~9.8 ppm) will show a correlation to the thiazole C5 and thiazole C4 carbons, definitively placing the aldehyde group at position 5.
The N-H proton (~10.7 ppm) will correlate to the thiazole C2 and the ipso-carbon of the phenyl ring , confirming the phenylamino linkage at position 2.
The ortho-protons of the phenyl ring will show a correlation to thiazole C2 , further cementing the connection between the two ring systems.
Consolidated Structural Verification
By integrating the data from all three analytical techniques, we achieve an unambiguous structural proof:
HRMS establishes the correct molecular formula: C₁₀H₇ClN₂OS .
FTIR confirms the presence of the required functional groups: a secondary amine (-NH), an aromatic system, and a conjugated aldehyde (-CHO).
NMR provides the definitive atomic arrangement. ¹H and ¹³C NMR identify all unique proton and carbon environments. Critically, 2D HMBC correlations connect the phenylamino group to C2 of the thiazole ring and the aldehyde group to C5, leaving the chlorine atom at the only remaining position, C4.
This multi-faceted, self-validating approach provides the highest level of confidence in the assigned structure of 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde, enabling its confident use in further scientific endeavors.
References
E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. (n.d.).
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Notre Dame.
Application Notes and Protocols: Spectroscopic Analysis of Thiazolo[5,4-d]thiazole Compounds. (n.d.). BenchChem.
HSQC and HMBC. (n.d.). Columbia University NMR Core Facility.
Heteronuclear Single-quantum Correlation (HSQC) NMR. (n.d.). Advances in Polymer Science.
Determination of the Molecular Formula by Mass Spectrometry. (2023, December 16). Read Chemistry.
Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts.
Standard Operating Procedure H-NMR. (n.d.). Georgia Gwinnett College.
A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods. (n.d.). BenchChem.
Formula Prediction in HRMS Analysis on LC Q TOF. (2025, March 27). YouTube.
How molecular formula is generated in HRMS? (2016, April 8). ResearchGate.
2D NMR: Overview of Heteronuclear Correlation Techniques. (2024, December 5). JoVE.
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. (n.d.). MDPI.
Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. (n.d.).
Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles. (2025, November 23). ResearchGate.
How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. (2013, February 5). YouTube.
Formula determination by high resolution mass spectrometry. (2019, March 18). YouTube.
Determination of the Molecular Formula by High Resolution Mass Spectrometry. (2020, May 30). Chemistry LibreTexts.
How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI.
Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.
Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). National Institutes of Health.
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).
Interpreting Aromatic NMR Signals. (2021, March 24). YouTube.
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek.
Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts.
4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde For Research. (n.d.). BenchChem.
Interpreting H-NMR Spectra Aromatic Molecule. (2024, September 17). YouTube.
FTIR Functional Group Database Table with Search. (n.d.). InstaNANO.
Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). (n.d.). University College Dublin.
Overview of Structure Determination in Heterocyclic Chemistry. (2013, July 8). YouTube.
The C=O Bond, Part II: Aldehydes. (2017, November 1). Spectroscopy Online.
Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
Spectroscopic data (NMR, IR, Mass) for 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde Introduction 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde is a key heterocyclic intermediate in medi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde
Introduction
4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde is a key heterocyclic intermediate in medicinal chemistry and materials science. Its structural complexity, featuring a thiazole core, a phenylamino substituent, a reactive aldehyde group, and a chloro-substituent, gives rise to a rich spectroscopic profile. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and quality control of this compound. The thiazole ring is a privileged scaffold in drug discovery, and this particular derivative serves as a valuable precursor for synthesizing more complex molecules through its reactive formyl group.[1]
The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and validated by data from analogous structures, offering a robust framework for researchers, scientists, and professionals in drug development.
Molecular Structure and Key Features
A thorough spectroscopic analysis begins with a clear understanding of the molecular architecture. The key structural features that dictate the spectroscopic output are the distinct chemical environments of the protons and carbons in the phenyl and thiazole rings, the electron-withdrawing nature of the aldehyde and chloro groups, and the N-H bond of the amino linker.
Caption: Molecular Structure of 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the electronic environment of each proton. The expected signals are distinct and well-resolved.
Proton Assignment
Expected Chemical Shift (δ, ppm)
Multiplicity
Notes
Aldehyde (-CHO)
9.9 - 10.1
Singlet (s)
Highly deshielded due to the anisotropy of the carbonyl group and its electron-withdrawing nature. Similar aldehydes show this peak around 10.0 ppm.[2]
Phenyl (ortho-H)
7.6 - 7.8
Multiplet (m) or Doublet (d)
Deshielded due to proximity to the electron-withdrawing thiazole ring.
Phenyl (meta/para-H)
7.1 - 7.5
Multiplet (m)
Typical aromatic region for phenyl protons.
Amine (-NH-)
Variable (e.g., 9.5 - 10.5)
Broad Singlet (br s)
Chemical shift is highly dependent on solvent, concentration, and temperature. May exchange with D₂O.
Expert Insight: The exact chemical shifts and multiplicities of the phenyl protons can be complex due to second-order effects and potential restricted rotation around the C-N bond, which could make the ortho protons chemically distinct. The observation of a sharp singlet for the aldehyde proton is a key diagnostic feature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of unique carbon atoms and insight into their functional roles.
Carbon Assignment
Expected Chemical Shift (δ, ppm)
Notes
Aldehyde (-CHO)
180 - 190
The carbonyl carbon is significantly deshielded and appears far downfield. Aldehydic carbons in similar structures resonate in this region.[2][3]
Thiazole (C2)
165 - 170
Attached to two heteroatoms (N and S) and the exocyclic amine, leading to a strong downfield shift.[4]
Thiazole (C4)
145 - 150
Attached to chlorine, resulting in a significant downfield shift.
Thiazole (C5)
120 - 125
Attached to the electron-withdrawing aldehyde group.
Phenyl (ipso-C)
138 - 142
The carbon atom directly attached to the amino group.
Phenyl (C2-C6)
118 - 130
Aromatic carbons typically appear in this range. Four distinct signals are expected due to symmetry.
Expert Insight: The chemical shifts of the thiazole ring carbons are highly diagnostic. C2 is the most downfield due to its position between two heteroatoms. The positions of C4 and C5 are influenced by the strong electron-withdrawing effects of the chlorine atom and the carbaldehyde group, respectively.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Functional Group
Expected Wavenumber (cm⁻¹)
Intensity
Notes
N-H Stretch
3300 - 3400
Medium, Sharp
Characteristic of a secondary amine.
C-H Aromatic Stretch
3000 - 3100
Medium to Weak
Indicates the presence of the phenyl ring.
C=O Aldehyde Stretch
1680 - 1700
Strong
The strong, sharp absorption in this region is a definitive indicator of the carbonyl group. Conjugation with the thiazole ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).[5]
C=N / C=C Stretch
1500 - 1600
Medium to Strong
Overlapping bands from the thiazole and phenyl rings.
C-Cl Stretch
700 - 800
Strong
Indicates the presence of the chloro-substituent.
Expert Insight: The most prominent and informative peak in the IR spectrum is the strong carbonyl (C=O) stretch of the aldehyde. Its exact position below 1700 cm⁻¹ confirms its conjugation with the π-system of the thiazole ring, a key structural feature.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.
The presence of a chlorine atom results in a characteristic isotopic pattern with two peaks (M⁺ and M+2) in an approximate 3:1 ratio, which is a definitive confirmation of a single chlorine atom in the molecule.
Major Fragments
m/z 209 ([M-CHO]⁺)
Loss of the formyl radical is a common fragmentation pathway for aldehydes.
m/z 174 ([M-CHO-Cl]⁺)
Subsequent loss of a chlorine radical.
m/z 77 ([C₆H₅]⁺)
Fragmentation yielding the phenyl cation.
Expert Insight: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for unambiguous confirmation of the elemental composition. The isotopic signature of chlorine is the most critical diagnostic feature in the low-resolution mass spectrum.
Experimental Methodologies
The acquisition of high-quality spectroscopic data relies on standardized protocols.
Caption: Workflow for Spectroscopic Characterization.
NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of ¹³C.
Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[8]
IR Spectroscopy Protocol
Sample Preparation: For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal. For a KBr pellet, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.
Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty accessory (for ATR) or a pure KBr pellet should be recorded and subtracted.[9]
Mass Spectrometry Protocol
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion (for Electrospray Ionization, ESI) or a heated probe (for Electron Ionization, EI).
Ionization: Ionize the sample using either EI (for volatile, stable compounds) or a soft ionization technique like ESI (to preserve the molecular ion).
Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and its fragments.
Conclusion
The collective data from NMR, IR, and Mass Spectrometry provide a comprehensive and unambiguous structural confirmation of 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde. The aldehyde proton signal near 10 ppm in the ¹H NMR, the carbonyl carbon signal around 185 ppm in the ¹³C NMR, the strong C=O absorption near 1690 cm⁻¹ in the IR spectrum, and the characteristic M⁺/M+2 isotopic pattern in the mass spectrum are all key diagnostic markers. This guide serves as a foundational reference for the analysis of this important chemical entity, ensuring data integrity and facilitating its application in advanced research and development.
References
Supporting Information for a chemical communication detailing NMR data for various aldehydes. (Source: Chem. Commun., 2014, 50, 2330–2333)
Mol-Instincts Chemical Database. 4-CHLORO-2-PHENYLAMINO-THIAZOLE-5-CARBALDEHYDE. [Link: https://www.molinstincts.com/sdf/4-CHLORO-2-PHENYLAMINO-THIAZOLE-5-CARBALDEHYDE-cas-126193-27-9.html]
SpectraBase. 13C NMR of 4-CHLORO-2-(1,2,3,4-TETRAHYDRO-ISOQUINOLINE-2-YL)-THIAZOLE-5-CARBALDEHYDE. (Compound ID: 5JqPK6Px1YT) [Link: https://spectrabase.com/spectrum/5JqPK6Px1YT]
Supporting Information for "L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation..." (Source: The Royal Society of Chemistry) [Link: https://www.rsc.
Benchchem. 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde For Research. [Link: https://www.benchchem.com/product/b901139]
Droz, A., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 29(14), 3298. [Link: https://www.mdpi.com/1420-3049/29/14/3298]
Yilmaz, F., et al. (2014). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 55-62. [Link: https://www.sciencedirect.com/science/article/pii/S138614251301299X]
A Technical Guide to the Synthesis of 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract The 2-aminothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals, demonstrating a vast spectrum of biological a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth analysis of the core synthetic pathways for constructing 2-aminothiazole derivatives. We will dissect the venerable Hantzsch thiazole synthesis, explore versatile methods employing thiourea, and survey modern, efficient alternatives such as microwave-assisted and multicomponent reactions. The focus is on the underlying mechanisms, practical experimental protocols, and the strategic rationale behind procedural choices, offering researchers a comprehensive resource for the synthesis of these vital compounds.
Introduction: The Significance of the 2-Aminothiazole Core
Heterocyclic compounds are a cornerstone of medicinal chemistry, with nitrogen- and sulfur-containing rings frequently appearing in the structures of therapeutic agents.[3] Among these, the 2-aminothiazole ring is a particularly noteworthy pharmacophore.[4] Its rigid structure and capacity for diverse substitutions at the 4- and 5-positions, as well as on the amino group, allow for fine-tuning of its physicochemical properties and biological targets. This versatility has led to the incorporation of the 2-aminothiazole core into a wide array of FDA-approved drugs.[4]
The enduring importance of this scaffold necessitates robust and flexible synthetic strategies. While the classic Hantzsch synthesis, first reported in 1887, remains a primary workhorse, the demand for higher efficiency, milder conditions, and greater molecular diversity has driven the development of numerous alternative and complementary methods.[5][6] This guide aims to provide a detailed, practical overview of the most critical and widely used synthetic pathways.
The Hantzsch Thiazole Synthesis: The Classic Approach
The Hantzsch synthesis is the most fundamental and widely employed method for preparing 2-aminothiazole derivatives.[6] The reaction involves the condensation of an α-halocarbonyl compound (typically an α-haloketone) with a compound containing a thioamide functional group, most commonly thiourea.[5][7]
Reaction Mechanism
The causality of the Hantzsch synthesis is a well-established, stepwise process. Understanding this mechanism is crucial for troubleshooting and adapting the reaction to new substrates.
Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the haloketone. This is a classic SN2 reaction, displacing the halide leaving group (e.g., Br⁻ or Cl⁻) and forming an isothiouronium salt intermediate.[1][7]
Intramolecular Cyclization: The next key step involves an intramolecular nucleophilic attack by one of the nitrogen atoms of the isothiouronium intermediate onto the carbonyl carbon. This attack forms a five-membered heterocyclic intermediate, a hydroxythiazoline.
Dehydration: The final step is an acid- or base-catalyzed dehydration (elimination of a water molecule) from the hydroxythiazoline intermediate. This elimination results in the formation of a stable, aromatic 2-aminothiazole ring.[1]
Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) with vigorous stirring.[1]
Maintain the reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot has been consumed.
After completion, allow the reaction mixture to cool to room temperature. The product may precipitate from the solution.
If a precipitate forms, collect the solid by vacuum filtration. If not, pour the reaction mixture into a beaker containing a dilute solution of a weak base like 5% sodium carbonate (Na₂CO₃) to neutralize any generated HBr and induce precipitation.[7]
Filter the resulting solid through a Buchner funnel and wash the filter cake with cold water to remove any remaining salts.[7]
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-aminothiazole derivative.[1]
Variations and Modern Approaches
While the conventional Hantzsch synthesis is reliable, modern chemistry often demands faster, more efficient, and environmentally benign procedures. Several modifications and alternative strategies have been developed to meet these needs.
One-Pot Synthesis from Ketones
A significant improvement involves the in situ generation of the α-haloketone from a starting ketone, followed immediately by reaction with thiourea in a one-pot procedure. This avoids the need to isolate the often lachrymatory and reactive α-haloketone intermediate.[8] Halogenating agents like iodine (I₂) or N-bromosuccinimide (NBS) are commonly used.[3][9]
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Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates.[10] Microwave-assisted Hantzsch syntheses can dramatically reduce reaction times from hours to mere minutes, often leading to higher yields and cleaner product profiles.[11][12] This method is particularly valuable for high-throughput synthesis in drug discovery settings.
Key Advantages:
Rapid Heating: Uniform and rapid heating of the reaction mixture.
Reduced Reaction Times: Reactions are often completed in 5-15 minutes instead of several hours.[12]
Improved Yields: Often results in higher product yields compared to conventional heating.[11]
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single operation to form a product, embody the principles of efficiency and atom economy.[13] Several MCRs have been developed for 2-aminothiazole synthesis. A common approach involves the reaction of a ketone, thiourea, and an oxidizing agent like iodine or N-bromosuccinimide, which generates the α-haloketone in situ.[9] These one-pot procedures are highly efficient, avoiding the isolation of intermediates and minimizing solvent waste.[13]
Comparative Analysis of Synthesis Pathways
The choice of synthetic method depends on factors such as available starting materials, required scale, desired purity, and available equipment.
High atom economy, convergent, simplifies procedures.[13]
Optimization can be complex, scope may be limited by specific component compatibility.
Conclusion
The synthesis of 2-aminothiazole derivatives is a mature yet continually evolving field in organic chemistry. The Hantzsch synthesis remains the foundational method, providing a reliable and versatile route to this important heterocyclic core. However, modern advancements, including one-pot modifications, microwave-assisted protocols, and multicomponent strategies, offer significant advantages in terms of speed, efficiency, safety, and environmental impact. A thorough understanding of the underlying mechanisms and the practical aspects of these different pathways empowers researchers to select and optimize the most appropriate method for their specific drug discovery and development objectives.
References
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Al-Ghorbani, M., et al. (2022). Common methods for the synthesis of 2-aminothiazole. ResearchGate. Available at: [Link]
Semantic Scholar. (n.d.). [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information. Available at: [Link]
Ghahremanzadeh, R., et al. (2023). Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. National Center for Biotechnology Information. Available at: [Link]
Krasavin, M. (2020). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Center for Biotechnology Information. Available at: [Link]
Kumar, A., et al. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Organic & Biomolecular Chemistry, 19(2), 346-350. Available at: [Link]
Sharma, S., et al. (2021). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Advances, 11(20), 12093-12128. Available at: [Link]
Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]
Sridhar, A., et al. (2017). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 1696-1702. Available at: [Link]
Mali, D. R. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology, 24(11), 207-215. Available at: [Link]
Abedi-Jazin, A., et al. (2022). A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. ResearchGate. Available at: [Link]
Begtrup, M., & Larsen, P. (1990). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, (1), 243-247. Available at: [Link]
Bou-Salah, L., et al. (2021). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Center for Biotechnology Information. Available at: [Link]
Sharma, S., et al. (2024). Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Medicinal and Medical Chemistry. Available at: [Link]
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Ghorbani-Vaghei, R., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. Available at: [Link]
Kumar, S., & Kumar, R. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. Available at: [Link]
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Chebanov, V. A., et al. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. National Center for Biotechnology Information. Available at: [Link]
Hasanah, I., & Ziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. MALAYSIAN JOURNAL OF CHEMISTRY, 23(2), 257-268. Available at: [Link]
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Cighir, T., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Center for Biotechnology Information. Available at: [Link]
The Thiazole-5-Carbaldehyde Moiety: A Technical Guide to its Chemical Reactivity and Synthetic Utility
Abstract The thiazole ring is a privileged scaffold in medicinal chemistry and drug discovery, bestowing unique electronic properties and metabolic stability upon molecules that contain it.[1][2][3] When functionalized w...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The thiazole ring is a privileged scaffold in medicinal chemistry and drug discovery, bestowing unique electronic properties and metabolic stability upon molecules that contain it.[1][2][3] When functionalized with a carbaldehyde group at the 5-position, this moiety becomes a versatile synthetic intermediate, amenable to a wide array of chemical transformations. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemical reactivity of the thiazole-5-carbaldehyde core. We will explore the underlying electronic principles governing its reactivity and provide detailed, field-proven protocols for its key transformations, including oxidation, reduction, nucleophilic additions, condensations, and multicomponent reactions.
Introduction: The Significance of the Thiazole-5-Carbaldehyde Scaffold
The thiazole nucleus is a five-membered heterocyclic ring containing one sulfur and one nitrogen atom. This structural motif is found in numerous natural products and synthetic pharmaceuticals, including vitamin B1 (thiamine).[3] The presence of the heteroatoms imparts a unique electronic character to the ring, influencing the reactivity of its substituents.
The thiazole-5-carbaldehyde, in particular, serves as a critical building block in the synthesis of a diverse range of biologically active compounds, from anticancer to antimicrobial agents.[4][5] Its aldehyde functionality provides a reactive handle for the introduction of various molecular fragments and the construction of more complex molecular architectures. Understanding the nuances of its reactivity is therefore paramount for its effective utilization in synthetic campaigns.
Electronic Properties and Their Influence on Reactivity
The reactivity of thiazole-5-carbaldehyde is fundamentally governed by the electronic interplay between the aromatic thiazole ring and the aldehyde group. The thiazole ring is considered an electron-deficient aromatic system due to the electronegativity of the nitrogen and sulfur atoms. This electron-withdrawing nature has a significant impact on the adjacent aldehyde group.
The carbon atom of the carbonyl group in thiazole-5-carbaldehyde is rendered more electrophilic compared to a simple benzaldehyde. This heightened electrophilicity makes it more susceptible to attack by nucleophiles. Conversely, the thiazole ring itself can be susceptible to nucleophilic attack at the C2 position, a reactivity pattern that chemists must consider when designing synthetic routes.[6]
Key Chemical Transformations of Thiazole-5-Carbaldehyde
This section details the primary classes of reactions that the thiazole-5-carbaldehyde moiety readily undergoes, complete with mechanistic insights and detailed experimental protocols.
Oxidation to Thiazole-5-Carboxylic Acid
The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation, providing access to another key synthetic intermediate. While various oxidizing agents can be employed, the Pinnick oxidation is particularly effective for this substrate due to its mild conditions and tolerance of the thiazole ring.[7][8]
Mechanism of Pinnick Oxidation:
The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a mild acid and a chlorine scavenger. The active oxidant is chlorous acid (HClO₂), which forms in situ. The aldehyde is attacked by the chlorous acid, and a subsequent pericyclic fragmentation yields the carboxylic acid and hypochlorous acid (HOCl). The scavenger (often 2-methyl-2-butene) is used to quench the reactive HOCl byproduct, preventing unwanted side reactions.
Experimental Protocol: Pinnick Oxidation of Thiazole-5-carbaldehyde
In a round-bottom flask equipped with a magnetic stir bar, dissolve thiazole-5-carbaldehyde (1.0 equiv) in a 1:1 mixture of tert-butanol and water.
Add 2-methyl-2-butene (4.0 equiv) to the solution.
In a separate flask, prepare a solution of sodium chlorite (1.5 equiv) and sodium dihydrogen phosphate (1.5 equiv) in water.
Slowly add the aqueous sodium chlorite/phosphate solution to the stirred solution of the aldehyde at room temperature.
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude thiazole-5-carboxylic acid.
Purify the crude product by recrystallization or column chromatography.
Reduction to (Thiazol-5-yl)methanol
The reduction of the aldehyde to the corresponding primary alcohol is readily achieved using mild reducing agents such as sodium borohydride (NaBH₄).[9] This transformation is generally high-yielding and chemoselective, leaving the thiazole ring intact.
Mechanism of Sodium Borohydride Reduction:
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate alkoxide intermediate. Subsequent protonation of the alkoxide during aqueous workup yields the primary alcohol.
Experimental Protocol: Sodium Borohydride Reduction of Thiazole-5-carbaldehyde
Dissolve thiazole-5-carbaldehyde (1.0 equiv) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath.
Slowly add sodium borohydride (1.1 equiv) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
Carefully quench the reaction by the slow addition of water at 0 °C.
Remove the bulk of the organic solvent under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude (thiazol-5-yl)methanol.
Purify the product by column chromatography on silica gel if necessary.
Carbon-Carbon Bond Forming Reactions
The electrophilic nature of the aldehyde's carbonyl carbon makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions, which are crucial for building molecular complexity.
The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes.[10] Thiazole-5-carbaldehyde reacts readily with phosphorus ylides to form the corresponding vinylthiazoles. The stereochemical outcome of the reaction is dependent on the nature of the ylide used. Stabilized ylides generally afford the (E)-alkene as the major product.[11][12]
Mechanism of the Wittig Reaction:
The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the alkene and triphenylphosphine oxide.
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
Materials:
Thiazole-5-carbaldehyde
A suitable phosphonium salt (e.g., (Carbethoxymethyl)triphenylphosphonium bromide)
A suitable base (e.g., Sodium ethoxide, Potassium tert-butoxide)
To a suspension of the phosphonium salt (1.1 equiv) in anhydrous THF under an inert atmosphere, add the base (1.1 equiv) at 0 °C.
Stir the resulting mixture at room temperature for 1 hour to generate the ylide.
Cool the ylide solution to 0 °C and add a solution of thiazole-5-carbaldehyde (1.0 equiv) in anhydrous THF dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired vinylthiazole.
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a base, to form a new carbon-carbon double bond.[13][14] Thiazole-5-carbaldehyde is an excellent substrate for this reaction, readily condensing with compounds such as malononitrile or ethyl cyanoacetate.[15][16][17]
Mechanism of the Knoevenagel Condensation:
A base abstracts a proton from the active methylene compound to generate a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct undergoes dehydration to yield the α,β-unsaturated product.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Materials:
Thiazole-5-carbaldehyde
Malononitrile
A catalytic amount of a base (e.g., Piperidine, Ammonium acetate)
Ethanol (EtOH) or Isopropanol (IPA)
Water
Procedure:
In a round-bottom flask, dissolve thiazole-5-carbaldehyde (1.0 equiv) and malononitrile (1.05 equiv) in ethanol.
Add a catalytic amount of piperidine (e.g., 0.1 equiv).
Heat the reaction mixture to reflux and monitor by TLC. The reaction is often complete within 1-3 hours.
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Grignard reagents readily add to the carbonyl group of thiazole-5-carbaldehyde to produce secondary alcohols.[14] This reaction is a versatile method for introducing a wide range of alkyl, aryl, and vinyl substituents.
Mechanism of the Grignard Reaction:
The highly polarized carbon-magnesium bond of the Grignard reagent allows the carbon to act as a potent nucleophile. It attacks the electrophilic carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. Aqueous acidic workup then protonates the alkoxide to yield the secondary alcohol.
Experimental Protocol: Grignard Addition
Materials:
Thiazole-5-carbaldehyde
A suitable Grignard reagent (e.g., Phenylmagnesium bromide) in an ethereal solvent (THF or diethyl ether)
To a solution of thiazole-5-carbaldehyde (1.0 equiv) in anhydrous THF under an inert atmosphere at 0 °C, add the Grignard reagent (1.2 equiv) dropwise.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography to afford the desired secondary alcohol.
Reductive Amination
Reductive amination is a powerful method for the synthesis of amines.[9] Thiazole-5-carbaldehyde can be reacted with a primary or secondary amine in the presence of a reducing agent to form the corresponding substituted aminomethylthiazole. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this transformation as it is mild and selective for the iminium ion intermediate.[2][18]
Mechanism of Reductive Amination with NaBH(OAc)₃:
The aldehyde first reacts with the amine to form a hemiaminal, which then dehydrates to form an iminium ion. The sodium triacetoxyborohydride then selectively reduces the iminium ion to the corresponding amine.
Experimental Protocol: Reductive Amination with a Primary Amine
To a solution of thiazole-5-carbaldehyde (1.0 equiv) and the primary amine (1.1 equiv) in DCM, add a catalytic amount of acetic acid (optional).
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield the desired secondary amine.
Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product. Thiazole-5-carbaldehyde is an excellent substrate for several important MCRs.
The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide.[4] This reaction allows for the rapid generation of molecular diversity.
Mechanism of the Ugi Reaction:
The reaction is thought to proceed through the initial formation of an iminium ion from the aldehyde and amine. The isocyanide then adds to the iminium ion, followed by the addition of the carboxylate. A subsequent Mumm rearrangement affords the final product.
Experimental Protocol: Ugi Reaction
Materials:
Thiazole-5-carbaldehyde
A primary amine (e.g., Aniline)
A carboxylic acid (e.g., Acetic acid)
An isocyanide (e.g., tert-Butyl isocyanide)
Methanol (MeOH)
Procedure:
To a solution of thiazole-5-carbaldehyde (1.0 equiv) in methanol, add the amine (1.0 equiv) and the carboxylic acid (1.0 equiv).
Stir the mixture for 10-20 minutes at room temperature.
Add the isocyanide (1.0 equiv) to the reaction mixture.
Stir the reaction at room temperature for 24-48 hours.
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography to isolate the desired α-acylamino amide.
The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[3]
Mechanism of the Passerini Reaction:
The currently accepted mechanism involves the formation of a hydrogen-bonded complex between the aldehyde and the carboxylic acid. The isocyanide then inserts into the O-H bond of the carboxylic acid, followed by nucleophilic attack of the carboxylate on the activated carbonyl carbon. An intramolecular acyl transfer then yields the final product.
Experimental Protocol: Passerini Reaction
Materials:
Thiazole-5-carbaldehyde
A carboxylic acid (e.g., Benzoic acid)
An isocyanide (e.g., Cyclohexyl isocyanide)
Dichloromethane (DCM)
Procedure:
To a solution of thiazole-5-carbaldehyde (1.0 equiv) and the carboxylic acid (1.0 equiv) in dichloromethane, add the isocyanide (1.0 equiv).
Stir the reaction mixture at room temperature for 24-72 hours.
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude residue by column chromatography on silica gel to obtain the α-acyloxy carboxamide.
Diagram 1: Key Reaction Pathways of Thiazole-5-carbaldehyde
Caption: Overview of major synthetic transformations of thiazole-5-carbaldehyde.
Diagram 2: Experimental Workflow for Reductive Amination
Caption: Step-by-step workflow for the reductive amination of thiazole-5-carbaldehyde.
Conclusion
Thiazole-5-carbaldehyde is a highly valuable and versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the electron-deficient thiazole ring, render the aldehyde group highly reactive towards a plethora of chemical transformations. This guide has provided a detailed overview of its key reactions, including oxidation, reduction, various carbon-carbon bond-forming reactions, and multicomponent reactions. The experimental protocols provided herein are robust and have been optimized for general applicability. By understanding the principles that govern the reactivity of this moiety, researchers can more effectively leverage its synthetic potential in the design and development of novel molecules with applications in medicine and materials science.
References
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US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents. (n.d.).
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (n.d.). Retrieved from [Link]
Passerini reaction. (n.d.). In Wikipedia. Retrieved from [Link]
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). PMC. Retrieved from [Link]
Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). Retrieved from [Link]
Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. (2025). ResearchGate. Retrieved from [Link]
The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds 1,2 - Scite.ai. (n.d.). Retrieved from [Link]
Passerini Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines. (2025). ResearchGate. Retrieved from [Link]
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). PMC. Retrieved from [Link]
Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. (n.d.). ResearchGate. Retrieved from [Link]
A Versatile Multi-Component One-Pot Thiazole Synthesis | Request PDF. (2025). ResearchGate. Retrieved from [Link]
Ugi Reactions with Ammonia Offer Rapid Access to a Wide Range of 5-Aminothiazole and Oxazole Derivatives | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]
Ugi Four-Component Reactions Using Alternative Reactants. (2023). PMC. Retrieved from [Link]
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO México. Retrieved from [Link]
Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
51-55 MICROWAVE ASSISTED SOLVENT FREE KNOEVENAGEL CONDENSATION OF AROMATIC ALDE. (n.d.). Retrieved from [Link]
Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Reductive Amination - Common Conditions. (n.d.). Retrieved from [Link]
Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. (n.d.). Beilstein Journals. Retrieved from [Link]
Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. (2025). ResearchGate. Retrieved from [Link]
Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. (2007). PubMed. Retrieved from [Link]
Three component Passerini reaction to access heterocycles. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3- thiazoles). (n.d.). ResearchGate. Retrieved from [Link]
Permanganate Oxidation of Benzimidazole and Benzthiazole Derivatives in Diluted Sulfuric Acid Medium: Kinetics and Mechanistic Aspects. (2016). ResearchGate. Retrieved from [Link]
Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]
Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]
Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent. (2022). PubMed. Retrieved from [Link]
Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. (n.d.). CUTM Courseware. Retrieved from [Link]
Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.). Retrieved from [Link]
The Thiazole Core: A Historical and Synthetic Guide for the Modern Researcher
Foreword: The Unassuming Heterocycle that Shaped Modern Medicine In the vast lexicon of organic chemistry, few scaffolds have demonstrated the profound and sustained impact of the thiazole ring. This deceptively simple f...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Unassuming Heterocycle that Shaped Modern Medicine
In the vast lexicon of organic chemistry, few scaffolds have demonstrated the profound and sustained impact of the thiazole ring. This deceptively simple five-membered heterocycle, containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry and drug development.[1] Its unique electronic properties and versatile reactivity have made it a privileged structure in a remarkable array of natural products and synthetic pharmaceuticals.[2] From the dawn of antimicrobial chemotherapy to the cutting edge of targeted cancer treatments, thiazole-based compounds have consistently emerged as pivotal players in the advancement of human health.
This in-depth technical guide provides a comprehensive exploration of the discovery and history of thiazole-based compounds, designed for researchers, scientists, and drug development professionals. We will journey through the seminal discoveries that first brought this heterocyclic core to light, trace the evolution of its synthetic methodologies, and delve into the mechanisms of action that underpin its diverse therapeutic applications. More than a mere recitation of facts, this guide offers a causal narrative, explaining the "why" behind experimental choices and the logical progression of scientific thought that has elevated the thiazole ring from a laboratory curiosity to a life-saving pharmacophore.
I. The Genesis of a Scaffold: Discovery and Early Synthesis
The story of thiazole is intrinsically linked to the burgeoning field of organic chemistry in the 19th century. While the parent compound, thiazole, is a pale yellow liquid with a pyridine-like odor, its true significance lies in its derivatives.[3][4] The pioneering work of German chemists, including August Wilhelm von Hofmann and Arthur Hantzsch, laid the foundational groundwork for the systematic study and synthesis of this important class of compounds.[5] Hofmann, a student of the legendary Justus von Liebig, made immense contributions to the understanding of organic amines and their relationship to ammonia, which was crucial for the development of heterocyclic chemistry.[6][7] His investigations into coal tar derivatives and the nature of organic bases created the intellectual framework from which the study of heterocycles like thiazole could emerge.[6]
The Hantzsch Thiazole Synthesis: A Cornerstone Reaction
The most significant breakthrough in the early history of thiazole chemistry was undoubtedly the development of the Hantzsch thiazole synthesis in the late 19th century. This robust and versatile reaction, which involves the condensation of an α-haloketone with a thioamide, remains a widely used method for constructing the thiazole ring to this day.[8][9] The elegance of the Hantzsch synthesis lies in its simplicity and efficiency, allowing for the creation of a diverse range of substituted thiazoles by varying the starting materials.
The causality behind the Hantzsch synthesis is a beautiful illustration of fundamental organic reaction mechanisms. The thioamide, with its nucleophilic sulfur atom, initiates the reaction by attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The stability of the resulting aromatic ring provides a strong thermodynamic driving force for the reaction.
II. The Rise of Thiazole-Based Therapeutics: From "Sulfa Drugs" to Penicillins
The therapeutic potential of thiazole-based compounds exploded onto the medical scene in the mid-20th century with the advent of the sulfonamide antibiotics.
Sulfathiazole: A Pre-Penicillin "Wonder Drug"
Sulfathiazole, a derivative of sulfanilamide, was one of the most effective and widely used "sulfa drugs" in the pre-penicillin era. It was a critical weapon in the fight against bacterial infections that were previously life-threatening. The development of sulfathiazole was a direct result of the systematic investigation of sulfanilamide derivatives, a testament to the power of medicinal chemistry in optimizing drug efficacy and safety.
The mechanism of action of sulfathiazole and other sulfonamides is a classic example of competitive inhibition. These drugs act as structural analogs of para-aminobenzoic acid (PABA), a crucial precursor in the bacterial synthesis of folic acid. By inhibiting the enzyme dihydropteroate synthase (DHPS), sulfathiazole blocks the production of folic acid, which is essential for bacterial DNA synthesis and growth. This targeted mechanism provides a degree of selectivity, as human cells obtain folic acid from their diet and do not possess the DHPS enzyme.
Penicillin: The Thiazolidine-Containing Antibiotic that Changed the World
The discovery of penicillin by Alexander Fleming in 1928 and its subsequent development into a therapeutic agent represents one of the most significant achievements in medical history. The core structure of penicillin features a β-lactam ring fused to a thiazolidine ring, a reduced form of the thiazole ring. This unique structural motif is responsible for penicillin's potent antibacterial activity.
The thiazolidine ring in penicillin serves as a rigid scaffold that holds the highly strained β-lactam ring in a conformation that is susceptible to nucleophilic attack. The mechanism of action involves the acylation of bacterial transpeptidases, enzymes that are essential for the cross-linking of the peptidoglycan cell wall. The opening of the strained β-lactam ring forms a covalent bond with the active site of the transpeptidase, irreversibly inhibiting the enzyme and leading to bacterial cell death.
III. The Modern Era: Thiazoles in Targeted Therapies
The versatility of the thiazole scaffold has allowed for its incorporation into a wide range of modern therapeutics that go far beyond antimicrobial agents. The ability to readily modify the thiazole ring at multiple positions has enabled medicinal chemists to fine-tune the pharmacological properties of these compounds to target specific enzymes and receptors with high affinity and selectivity.[1]
Ritonavir: An HIV Protease Inhibitor and Pharmacokinetic Enhancer
Ritonavir is a thiazole-containing peptidomimetic that acts as a potent inhibitor of the HIV-1 and HIV-2 proteases.[10] This viral enzyme is essential for the cleavage of viral polyproteins into functional proteins, a critical step in the maturation of infectious HIV particles.[11] By competitively inhibiting the active site of the HIV protease, ritonavir prevents the formation of mature, infectious virions.[10]
A unique and crucial aspect of ritonavir's mechanism of action is its potent inhibition of the human cytochrome P450 3A4 (CYP3A4) enzyme.[12] This property allows ritonavir to be used as a pharmacokinetic enhancer, or "booster," for other protease inhibitors. By inhibiting their metabolism by CYP3A4, low-dose ritonavir significantly increases the plasma concentrations and prolongs the half-life of co-administered protease inhibitors, thereby enhancing their therapeutic efficacy.[12]
Dasatinib: A Tyrosine Kinase Inhibitor for Cancer Therapy
Dasatinib is a powerful thiazole-containing tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[13] The primary target of dasatinib is the BCR-ABL fusion protein, an abnormal tyrosine kinase that is constitutively active in these cancers and drives uncontrolled cell proliferation and survival.[14][15]
Dasatinib binds to the ATP-binding site of both the active and inactive conformations of the BCR-ABL kinase, distinguishing it from earlier inhibitors like imatinib.[16] This dual binding capability contributes to its enhanced potency and its ability to overcome resistance mutations that can arise with other tyrosine kinase inhibitors.[15] In addition to BCR-ABL, dasatinib also inhibits other tyrosine kinases, including the Src family kinases, c-KIT, and PDGFRβ, which contributes to its broad therapeutic activity.[14]
Meloxicam: A COX-2 Selective Nonsteroidal Anti-inflammatory Drug (NSAID)
Meloxicam is a widely prescribed NSAID used to treat the pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[17] It belongs to the oxicam class of drugs and incorporates a thiazole ring in its structure. The mechanism of action of meloxicam involves the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[18]
Meloxicam exhibits preferential inhibition of COX-2 over COX-1, particularly at lower therapeutic doses.[17] COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, while COX-2 is primarily induced at sites of inflammation. The selective inhibition of COX-2 by meloxicam is thought to be responsible for its favorable gastrointestinal side effect profile compared to non-selective NSAIDs.[19]
IV. Synthetic Methodologies: A Practical Guide
The synthesis of thiazole-based compounds has evolved significantly since the pioneering work of Hantzsch. Modern synthetic chemistry has provided a plethora of new methods that offer improved yields, greater functional group tolerance, and more environmentally friendly reaction conditions.
Evolution of Thiazole Synthesis
Synthetic Method
Description
Advantages
Limitations
Hantzsch Synthesis
Condensation of an α-haloketone with a thioamide.[8]
Versatile, reliable, and provides good yields for a wide range of substituted thiazoles.
Requires the pre-synthesis of α-haloketones, which can be lachrymatory.
Cook-Heilbron Synthesis
Condensation of an α-aminonitrile with carbon disulfide.[3]
Provides access to 2-substituted-4-aminothiazoles.
Use of toxic and flammable carbon disulfide.
Gabriel Synthesis
Reaction of an acylaminoketone with phosphorus pentasulfide.
Useful for the synthesis of 2,5-disubstituted thiazoles.
Harsh reaction conditions and the use of a stoichiometric amount of a noxious reagent.
Modern Catalytic Methods
Various transition metal-catalyzed cross-coupling and C-H activation reactions.
High efficiency, excellent functional group tolerance, and the ability to introduce complex substituents.
Often require expensive and air-sensitive catalysts and ligands.
Microwave-Assisted Synthesis
Application of microwave irradiation to accelerate classical thiazole syntheses.
Dramatically reduced reaction times, often improved yields, and can be performed under solvent-free conditions.[8]
Requires specialized microwave equipment.
Experimental Protocols
This protocol provides a classic example of the Hantzsch synthesis, a robust and reliable method for the preparation of a 2-aminothiazole derivative.
Materials:
2-Bromoacetophenone
Thiourea
Ethanol
Sodium bicarbonate solution (5% w/v)
Stir bar and magnetic stir plate
Round-bottom flask with reflux condenser
Heating mantle
Büchner funnel and filter flask
Procedure:
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (1.99 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in 20 mL of ethanol.
Heat the reaction mixture to reflux with stirring for 2 hours.
Allow the reaction mixture to cool to room temperature.
Slowly add 5% aqueous sodium bicarbonate solution to the reaction mixture until the pH is neutral to slightly basic.
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
Wash the solid with cold water and then with a small amount of cold ethanol.
Dry the product in a vacuum oven to obtain 2-amino-4-phenylthiazole.
V. Analytical Characterization of Thiazole-Based Compounds
The unambiguous identification and characterization of thiazole-based compounds are crucial for both synthetic chemistry and drug development. A combination of spectroscopic and spectrometric techniques is typically employed for this purpose.
Spectroscopic and Spectrometric Data
Technique
Key Observables for Thiazole Derivatives
¹H NMR Spectroscopy
The protons on the thiazole ring typically resonate in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts are influenced by the substituents on the ring. For example, the H2 proton is generally the most deshielded.[20]
¹³C NMR Spectroscopy
The carbon atoms of the thiazole ring typically appear in the range of δ 110-170 ppm. The C2 carbon is often the most downfield signal.[21]
Infrared (IR) Spectroscopy
Characteristic absorption bands for the C=N stretching vibration (around 1600-1650 cm⁻¹) and the C-S stretching vibration (around 600-800 cm⁻¹) can be observed.[21]
Mass Spectrometry (MS)
The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern can offer valuable structural information, often involving cleavage of the thiazole ring or its substituents.[21]
VI. Signaling Pathways and Mechanisms of Action: Visualized
To fully appreciate the therapeutic impact of thiazole-based compounds, it is essential to visualize their interactions with biological systems at a molecular level.
Dasatinib: Inhibition of BCR-ABL and Src Kinase Pathways
Caption: Dasatinib inhibits multiple tyrosine kinases, including BCR-ABL and Src, blocking downstream signaling pathways that promote cancer cell proliferation and survival.
Ritonavir: Dual Mechanism as an HIV Protease Inhibitor and CYP3A4 Inhibitor
Caption: Ritonavir inhibits HIV protease, preventing viral maturation, and inhibits CYP3A4, boosting the levels of other co-administered protease inhibitors.
VII. Conclusion: The Enduring Legacy and Future Horizons of Thiazole Chemistry
From its humble beginnings in the 19th-century laboratories of chemical pioneers to its current status as a privileged scaffold in modern drug discovery, the thiazole ring has proven to be a remarkably versatile and impactful structural motif. The historical journey of thiazole-based compounds is a compelling narrative of scientific progress, demonstrating how fundamental discoveries in organic synthesis can translate into life-saving therapeutic interventions.
For the contemporary researcher, the thiazole core continues to offer a wealth of opportunities. The ongoing development of novel synthetic methodologies, coupled with a deeper understanding of the molecular mechanisms of disease, will undoubtedly lead to the discovery of new and improved thiazole-based drugs. As we continue to unravel the complexities of biology and disease, the unassuming thiazole ring is poised to remain at the forefront of medicinal chemistry, a testament to the enduring power of this remarkable heterocycle.
VIII. References
What is the mechanism of Ritonavir? (2024, July 17). Patsnap Synapse.
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC.
Meloxicam. (n.d.). In Wikipedia.
What is the mechanism of Dasatinib? (2024, July 17). Patsnap Synapse.
What is the mechanism of Meloxicam? (2024, July 17). Patsnap Synapse.
Dasatinib: Mechanism of action and Safety. (2024, March 29). ChemicalBook.
Meloxicam (Mobic): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, October 9). WebMD.
Meloxicam. (n.d.). PubChem.
Mechanism of Action. (n.d.). PAXLOVID® (nirmatrelvir tablets; ritonavir tablets).
Pharmacology of Meloxicam (Mobic) ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, December 13). YouTube.
Mechanism of action of Ritonavir. (n.d.). ChemicalBook.
Dasatinib. (2025, February 15). MedlinePlus.
Dasatinib. (n.d.). In Wikipedia.
Dasatinib. (2017, January 18). Proteopedia.
Physicochemical property profile of thiazole derivatives, calculated by... (n.d.). ResearchGate.
Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2025, November 23). ResearchGate.
(PDF) Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (n.d.). ResearchGate.
CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. (n.d.).
Thiazole. (n.d.). In Wikipedia.
Physicochemical properties of the synthesized thiazole derivatives. (n.d.). ResearchGate.
Recent Development in the Synthesis of Thiazoles. (n.d.). Request PDF on ResearchGate.
Application Notes & Protocols: NMR and IR Analysis of Thiazole Compounds. (n.d.). Benchchem.
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC.
Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. (n.d.). CUTM Courseware.
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. (n.d.). MDPI.
Recent Development in the Synthesis of Thiazoles. (2022, May 17). Bentham Science.
Thiazole. (n.d.). Britannica.
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
August Wilhelm von Hofmann. (n.d.). Grokipedia.
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.).
Thiazole. (n.d.). PubChem.
Thiazole ring: Significance and symbolism. (2025, March 3).
August Wilhelm von Hofmann. (n.d.). In Wikipedia.
Paper, 'Contribution towards the history of thialdine' by A W [August Wilhelm von] Hofmann. (n.d.). The Royal Society.
Hofmann, August Wilhelm von. (2025, November 27). IsisCB Explore.
125th Anniversary: Death of August Wilhelm von Hofmann. (2017, May 5). ChemistryViews.
Thiazole – Knowledge and References. (n.d.). Taylor & Francis.
Application Note & Synthesis Protocol: 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Thiazoles The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Thiazoles
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a broad spectrum of biological activities.[1][2] The unique structural features of the thiazole ring allow for diverse substitutions, leading to a rich chemical space for drug discovery and development. Among these, 4-chloro-2-(phenylamino)thiazole-5-carbaldehyde is a key intermediate, providing a versatile platform for the synthesis of more complex bioactive molecules. The presence of a chloro group at the 4-position and a carbaldehyde at the 5-position offers reactive handles for further chemical modifications, while the 2-(phenylamino) group can be tailored to modulate the pharmacological profile of the final compounds. This document provides a comprehensive guide to the synthesis of this important building block, detailing the underlying chemical principles and a step-by-step laboratory protocol.
Synthetic Strategy: A Two-Step Approach
The synthesis of 4-chloro-2-(phenylamino)thiazole-5-carbaldehyde is most effectively achieved through a two-step process. The initial step involves the construction of the 2-(phenylamino)thiazole core via the well-established Hantzsch thiazole synthesis. This is followed by a Vilsmeier-Haack reaction, which accomplishes both chlorination at the 4-position and formylation at the 5-position of the thiazole ring in a single pot.
Figure 1: Overall synthetic strategy for 4-chloro-2-(phenylamino)thiazole-5-carbaldehyde.
Part 1: Synthesis of 2-(Phenylamino)thiazole
The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring.[2] It involves the cyclocondensation reaction between a thioamide (in this case, phenylthiourea) and an α-haloketone.
Reaction Mechanism
The reaction proceeds through an initial nucleophilic attack of the sulfur atom of phenylthiourea on the α-carbon of the halo-ketone, followed by an intramolecular cyclization and subsequent dehydration to yield the 2-(phenylamino)thiazole.
Application Notes and Protocols for Multi-Component Reactions Utilizing 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde
Introduction: The Strategic Value of 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde in Modern Drug Discovery The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic age...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde in Modern Drug Discovery
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its derivatives are pivotal in the ongoing quest for novel drug candidates.[3] Within this valuable class of compounds, 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde stands out as a highly versatile and reactive building block. Its unique trifunctional architecture, featuring a reactive aldehyde, an electron-rich phenylamino group, and a strategically positioned chloro substituent, makes it an ideal substrate for multi-component reactions (MCRs).
MCRs offer a powerful and efficient strategy for the synthesis of complex molecular architectures in a single step, aligning with the principles of green and sustainable chemistry by minimizing waste and maximizing atom economy.[4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde in a robust one-pot, three-component reaction to generate libraries of novel pyrimido[4,5-d]thiazole derivatives. These fused heterocyclic systems are of significant interest due to their therapeutic potential, including their activity as antimicrobial and anticancer agents.[5][6]
Core Application: One-Pot, Three-Component Synthesis of Pyrimido[4,5-d]thiazole Derivatives
A highly efficient and straightforward multi-component reaction utilizes 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde, a variety of aromatic amines, and malononitrile to construct a library of 7-amino-5-aryl-2-(phenylamino)pyrimido[4,5-d]thiazole-6-carbonitriles. This reaction proceeds smoothly under basic catalysis, offering a convergent and diversity-oriented approach to this privileged heterocyclic scaffold.
Causality of Component Selection and Reaction Design
The success of this MCR hinges on the intrinsic reactivity of each component:
4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde : The aldehyde group serves as the electrophilic center for the initial condensation with the active methylene group of malononitrile. The 2-(phenylamino) substituent modulates the electronic properties of the thiazole ring, while the 4-chloro group can be a site for further functionalization in subsequent synthetic steps, although in this MCR it remains as a stable substituent on the final product.
Aromatic Amines : These serve as the nucleophilic component that attacks the intermediate generated from the condensation of the aldehyde and malononitrile, leading to the formation of the pyrimidine ring. The diversity of commercially available anilines allows for the generation of a large library of analogs for structure-activity relationship (SAR) studies.
Malononitrile : As a classic active methylene compound, malononitrile readily undergoes a Knoevenagel condensation with the aldehyde. The two nitrile groups are crucial for the subsequent cyclization and aromatization steps that form the stable pyrimidine ring.
Piperidine (Catalyst) : A basic catalyst is employed to facilitate the deprotonation of malononitrile, initiating the Knoevenagel condensation, which is the first step of the reaction cascade.
Proposed Reaction Mechanism
The reaction is believed to proceed through a domino Knoevenagel condensation-Michael addition-cyclization-tautomerization sequence.
The Strategic Application of 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde in Modern Medicinal Chemistry
Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of contemporary drug discovery, the 2-aminothiazole framework stands out as a "privileged scaffold"—a molecular core that consistently appea...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the 2-aminothiazole framework stands out as a "privileged scaffold"—a molecular core that consistently appears in a multitude of biologically active compounds.[1][2] This heterocyclic motif is a cornerstone in the architecture of numerous approved pharmaceuticals, demonstrating a remarkable versatility that spans therapeutic areas from oncology to infectious diseases.[3][4] Within this esteemed class of molecules, 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde emerges as a particularly valuable and versatile synthetic intermediate.[5] Its strategic placement of reactive functional groups—a chloro atom at the 4-position, a phenylamino group at the 2-position, and a reactive carbaldehyde at the 5-position—offers a rich platform for chemical elaboration and the generation of diverse compound libraries with significant therapeutic potential.[5][6]
This technical guide provides an in-depth exploration of the applications of 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde in medicinal chemistry. We will delve into its synthesis and characterization, followed by detailed protocols for its derivatization into potential kinase inhibitors and antimicrobial agents. Furthermore, we will outline robust methodologies for the biological evaluation of these novel derivatives, providing researchers with the foundational knowledge to leverage this powerful building block in their drug discovery endeavors.
Synthesis and Characterization of 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde
The synthesis of 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde is typically achieved through a multi-step process, culminating in the formation of the key thiazole ring system. The rationale behind this synthetic approach is to construct the core scaffold with the necessary functional handles for subsequent derivatization.
Protocol 1: Synthesis of 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde
Materials:
Phenylthiourea
3-chloro-2-oxopropanal
Glacial acetic acid
Sodium acetate
Ethanol
Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Hexane and Ethyl acetate for elution
Procedure:
Thiazole Ring Formation: In a round-bottom flask equipped with a reflux condenser, dissolve phenylthiourea (1 equivalent) in glacial acetic acid.
Add sodium acetate (2 equivalents) to the solution and stir until partially dissolved.
To this mixture, add 3-chloro-2-oxopropanal (1.1 equivalents) dropwise at room temperature. The addition is often exothermic.
After the initial reaction subsides, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
Neutralize the aqueous mixture with a saturated sodium bicarbonate solution until effervescence ceases.
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde as a solid.
Characterization Data:
The structural integrity of the synthesized compound should be confirmed using a suite of analytical techniques. Representative data for analogous structures are provided below for reference.[7][8]
Technique
Expected Characteristics
¹H NMR
Aromatic protons from the phenylamino group, a singlet for the aldehyde proton (CHO), and a singlet for the thiazole proton.
¹³C NMR
Resonances corresponding to the carbonyl carbon of the aldehyde, carbons of the thiazole ring, and carbons of the phenylamino substituent.
FT-IR (cm⁻¹)
Characteristic absorption bands for N-H stretching, C=O stretching of the aldehyde, and C=N stretching of the thiazole ring.
Mass Spec (MS)
A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₇ClN₂OS).
Application in the Synthesis of Kinase Inhibitors
The 2-aminothiazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[9][10] The blockbuster drug Dasatinib, a potent Src/Abl kinase inhibitor, features this core structure.[11] The aldehyde functionality of 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde serves as an excellent anchor point for introducing diversity and targeting the hinge region of kinase active sites, often through the formation of Schiff bases or other condensation products.
Protocol 2: Synthesis of a Schiff Base Derivative Targeting VEGFR-2
This protocol describes the synthesis of a potential VEGFR-2 inhibitor via a Schiff base formation. VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy.[12]
Materials:
4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde
4-(Aminomethyl)phenol
Ethanol
Glacial acetic acid (catalytic amount)
Procedure:
Reaction Setup: Dissolve 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.
Add 4-(Aminomethyl)phenol (1.1 equivalents) to the solution.
Add a catalytic amount of glacial acetic acid (2-3 drops).
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC. In many cases, the product will precipitate out of the solution upon formation.
Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the desired Schiff base derivative.
Workflow for Kinase Inhibitor Synthesis and Evaluation
Caption: Workflow for synthesis and evaluation of kinase inhibitors.
Protocol 3: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against VEGFR-2 kinase. Commercially available kits provide a streamlined approach.[1][13]
Materials:
Synthesized inhibitor compound
Recombinant human VEGFR-2 kinase
Kinase assay buffer
ATP
Substrate (e.g., a poly(Glu, Tyr) peptide)
Kinase-Glo® Max Luminescence Kinase Assay Kit (or similar)
White, opaque 96-well plates
Multimode plate reader
Procedure:
Reagent Preparation: Prepare a serial dilution of the inhibitor compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
Reaction Mixture: In a 96-well plate, add the kinase assay buffer, the inhibitor dilution (or vehicle control), and the VEGFR-2 enzyme.
Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
Detection: Stop the reaction and detect the amount of remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
Measurement: Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
Compound
Target Kinase
IC₅₀ (nM)
Sorafenib (Reference)
VEGFR-2
90
Staurosporine (Reference)
Pan-Kinase
20
Hypothetical Derivative 1
VEGFR-2
150
Hypothetical Derivative 2
VEGFR-2
85
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Application in the Synthesis of Antimicrobial Agents
The 2-aminothiazole scaffold is also a prolific source of antimicrobial agents.[14][15] The aldehyde group of our starting material can be derivatized into various functional groups known to impart antimicrobial activity, such as thiosemicarbazones.
Protocol 4: Synthesis of a Thiosemicarbazone Derivative
Thiosemicarbazones are known to exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties.[16]
Materials:
4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde
Thiosemicarbazide
Ethanol
Glacial acetic acid (catalytic amount)
Procedure:
Dissolution: Dissolve 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde (1 equivalent) in warm ethanol.
Addition: To this solution, add thiosemicarbazide (1.1 equivalents).
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
Isolation: Cool the reaction mixture to room temperature. The thiosemicarbazone product will often precipitate. Collect the solid by vacuum filtration.
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials.
Drying: Dry the purified product in a vacuum oven.
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[17][18]
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
Sterile 96-well microtiter plates
Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
Compound Dilution: Prepare a two-fold serial dilution of the synthesized compound in the appropriate broth in a 96-well plate.
Inoculation: Inoculate each well with the standardized microbial suspension.
Controls: Include a positive control (microorganism in broth without inhibitor) and a negative control (broth only). Also, run a serial dilution of a standard antibiotic.
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Compound
S. aureus (MIC, µg/mL)
E. coli (MIC, µg/mL)
C. albicans (MIC, µg/mL)
Ciprofloxacin
1
0.5
N/A
Fluconazole
N/A
N/A
8
Hypothetical Derivative 3
16
32
64
Hypothetical Derivative 4
8
16
32
Conclusion
4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde represents a powerful and versatile building block in medicinal chemistry. Its strategically positioned functional groups allow for facile derivatization, enabling the exploration of vast chemical space. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize and evaluate novel kinase inhibitors and antimicrobial agents derived from this privileged scaffold. The inherent biological potential of the 2-aminothiazole core, combined with the synthetic accessibility of its derivatives, ensures that 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde will continue to be a valuable asset in the ongoing quest for novel therapeutics.
References
Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832. [Link]
Alam, M. A., & Akhter, M. (2022). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry, 38(4), 896-905. [Link]
Li, X., He, Y., Zhang, P., Nan, X., & Chen, L. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS medicinal chemistry letters, 5(11), 1237–1242. [Link]
Kim, J. S., Lee, J. Y., & Gong, Y. D. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Molecules (Basel, Switzerland), 24(9), 1827. [Link]
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C-N. Stana, O. Moldovan, L. Vlase, G. M. Nitulescu, C. Draghici, M. T. Caproiu, & O. Olaru. (2017). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Saudi Pharmaceutical Journal, 25(6), 888-896. [Link]
Farmer, L. J., Bemis, G., Britt, S. D., Cochran, J., Connors, M., Harrington, E. M., Hoock, T., Markland, W., Nanthakumar, S., Taslimi, P., Ter Haar, E., Wang, J., Zhaveri, D., & Salituro, F. G. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & medicinal chemistry letters, 18(23), 6231–6235. [Link]
Safari, A., & Ghavaminejad, A. (2015). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research, 14(1), 121-131. [Link]
Abdel-Wahab, B. F., Abdel-Gawad, H., & Mohamed, H. A. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules (Basel, Switzerland), 25(18), 4209. [Link]
Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (Basel, Switzerland), 26(5), 1449. [Link]
Faria, J. V., & Fonte, P. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules (Basel, Switzerland), 27(15), 4998. [Link]
Al-Wahaibi, L. H., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 12, 1369543. [Link]
Ramirez-Villalva, A., et al. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Chemistry Proceedings, 14(1), 46. [Link]
ChemInform Abstract: Synthesis and Cytotoxicity of Novel 2-Amino-5-thiazolecarboxamide Derivatives. (2010). ChemInform, 41(32). [Link]
Venter, H. (2022). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Antibiotics, 11(2), 246. [Link]
Kumar, A., Kumar, A., & Kumar, V. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Polycyclic Aromatic Compounds, 1-25. [Link]
El-Sayed, N. N. E., et al. (2022). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 12, 1369543. [Link]
Youssif, B. G., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(29), 18987-19000. [Link]
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Hunt, J. T., et al. (2007). Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor.
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661. [Link]
Kumar, V., et al. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS omega, 8(38), 34691–34718. [Link]
Das, J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. [Link]
Wang, Z., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 8. [Link]
Modification of antimicrobial susceptibility testing methods. (n.d.). ResearchGate. Retrieved from [Link]
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2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action. (n.d.). ResearchGate. Retrieved from [Link]
Szefler, B., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules (Basel, Switzerland), 27(17), 5600. [Link]
4-CHLORO-2-PHENYLAMINO-THIAZOLE-5-CARBALDEHYDE 126193-27-9 wiki. (n.d.). Molbase. Retrieved from [Link]
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El-Faham, A., et al. (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. Journal of molecular structure, 1234, 130172. [Link]
Hafez, H. N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules (Basel, Switzerland), 24(9), 1774. [Link]
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Technical Support Center: Troubleshooting Low Yield in Hantzsch Thiazole Synthesis
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields in this classic and versatile reaction. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and adapt protocols to your specific substrates.
The Hantzsch synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone of heterocyclic chemistry, involving the reaction of an α-haloketone with a thioamide to form a thiazole ring.[1] While robust, its success is sensitive to a number of experimental variables. This guide is structured in a question-and-answer format to directly address the common pitfalls that can lead to diminished yields.
Q1: My reaction has a low conversion rate, with a significant amount of starting material remaining. How can I drive the reaction to completion?
This is a very common issue and often points to suboptimal reaction kinetics. Let's break down the key parameters to investigate:
Thermal Energy Input: The Hantzsch synthesis often requires an energy input to overcome the activation barrier for the initial SN2 reaction and subsequent cyclization.[2] If you are running the reaction at room temperature, a gentle increase in heat can be beneficial. However, be cautious, as excessive heat can promote the formation of decomposition byproducts. A systematic approach to optimizing temperature is recommended.
Reaction Time: It's possible the reaction has not been allowed to proceed for a sufficient duration. The best practice is to monitor the reaction's progress using Thin Layer Chromatography (TLC).[3] If you observe the persistence of starting material spots after your initially planned reaction time, extend the duration, continuing to monitor until the starting material spot is faint or absent.
Solvent Choice: The solvent plays a critical role in solubilizing reactants and intermediates, thus influencing the reaction rate. Polar protic solvents like ethanol and methanol are standard choices and often provide good results.[4] However, for certain substrates, a mixture of solvents, such as ethanol/water, has been shown to improve yields.[4] In some cases, particularly for less reactive starting materials, a switch to a higher boiling point solvent like isopropanol or 1-butanol might be necessary to achieve the required reaction temperature.[3]
Q2: I'm observing multiple spots on my TLC plate, and the final product is difficult to purify. What are the likely side reactions?
The formation of multiple products is a frequent cause of low yields and purification headaches. The most common side reaction in the Hantzsch synthesis is the formation of a 2-imino-2,3-dihydrothiazole isomer, especially when using N-monosubstituted thioureas under acidic conditions.[6]
Causality: The regioselectivity of the cyclization step is pH-dependent. In a neutral or basic medium, the more nucleophilic sulfur atom of the thioamide initiates the reaction, leading to the desired 2-aminothiazole. However, under acidic conditions, the nitrogen of the thioamide can be protonated, and the cyclization can proceed through a different pathway, resulting in the imino isomer.[6]
To favor the formation of the desired 2-(N-substituted amino)thiazole, it is recommended to carry out the reaction in a neutral or slightly basic medium.[6] This can be achieved by using a non-acidic solvent and, if necessary, adding a mild, non-nucleophilic base.
Troubleshooting Workflow for Isomer Formation
Caption: Workflow to address isomer formation.
Q3: My yield is consistently low despite complete conversion of starting materials. Could my reagents be the issue?
Absolutely. The purity of your starting materials is paramount.
α-Haloketones: These reagents can be unstable and are often lachrymatory. It is advisable to use them freshly prepared or purified. Purification can be achieved by distillation or recrystallization.[7][8] Storing them in a cool, dark place is also recommended to prevent decomposition.
Thioamides: Impurities in the thioamide can lead to unwanted side reactions. While commercially available, their purity can vary. If you suspect impurities, recrystallization is a viable purification method.[9][10]
Q4: I've optimized conditions and purified my reagents, but the yield is still not satisfactory. Are there any other strategies to enhance the yield?
Yes, several modern approaches can significantly improve the efficiency of the Hantzsch synthesis.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields compared to conventional heating.[5] The focused heating effect of microwaves can accelerate the reaction rate while minimizing the formation of side products. In some cases, yields have been reported to increase from mediocre to over 90% with significantly shorter reaction times (e.g., 30 minutes vs. several hours).[5]
Catalysis: While the traditional Hantzsch synthesis is often uncatalyzed, the addition of a catalyst can be beneficial, particularly in multi-component variations of the reaction.[3] Both Brønsted and Lewis acids have been employed. For instance, silica-supported tungstosilisic acid has been used as an efficient and reusable heterogeneous catalyst.[3][11]
This protocol is a general guideline and may require optimization for your specific substrates.
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the α-haloketone (1.0 eq) and the thioamide (1.0-1.2 eq).
Add the chosen solvent (e.g., ethanol, methanol) to achieve a concentration of 0.1-0.5 M.
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.
Upon completion, cool the reaction mixture to room temperature.
Pour the reaction mixture into a beaker containing a dilute aqueous solution of a weak base (e.g., 5% sodium carbonate or sodium bicarbonate) to precipitate the product.[2]
Collect the precipitate by vacuum filtration and wash with cold water.
If a precipitate does not form, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography.
Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
On a TLC plate, spot the α-haloketone, the thioamide, and a co-spot of both.
Take a small aliquot of the reaction mixture at regular intervals (e.g., every 30 minutes), dilute it with a suitable solvent, and spot it on the TLC plate.
Develop the TLC plate and visualize the spots under UV light or by using an appropriate staining agent.
The reaction is complete when the starting material spots have disappeared or are very faint, and a new, more polar spot corresponding to the thiazole product is prominent.
Concluding Remarks
The Hantzsch thiazole synthesis, while a powerful tool, requires careful attention to detail for optimal results. By systematically addressing potential issues with reaction conditions, reagent purity, and side reactions, you can significantly improve your yields. This guide provides a framework for troubleshooting, grounded in the fundamental principles of the reaction mechanism. Remember that each substrate pairing is unique, and some degree of optimization is often necessary.
References
Hantzsch, A. (1887). Ueber die Bildung von Thiazolderivaten aus Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. [Diagram].
Benchchem. (n.d.). A Comparative Guide to Catalysts for the Hantzsch Dihydropyridine Synthesis.
MDPI. (n.d.).
National Institutes of Health. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
MDPI. (n.d.).
YouTube. (2019, January 19). synthesis of thiazoles [Video].
National Institutes of Health. (n.d.).
Benchchem. (n.d.). Technical Support Center: Hantzsch Thiazole Synthesis.
YouTube. (2020, November 5).
National Institutes of Health. (2024, December 18).
MDPI. (n.d.).
Beilstein Journals. (n.d.). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
ResearchGate. (n.d.). Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions.
Benchchem. (n.d.). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis.
PubMed. (2001). Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis. Organic Letters, 3(23), 3655-3658.
MDPI. (2023, April 17).
Organic Chemistry Portal. (n.d.).
ResearchGate. (n.d.). Synthesis of Thioamides [Request PDF].
Beilstein Journals. (2020, November 24).
ChemRxiv. (n.d.). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis.
ResearchGate. (2025, August 7).
Arrow@TU Dublin. (2016, November 1). Synthesis of Orthogonally Protected Thioamide Dipeptides for Use in Solid-Phase Peptide Synthesis.
Benchchem. (n.d.). The Electrophilic Reactivity of α-Haloketones: A Technical Guide for Researchers.
Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. 639-643.
Google Patents. (n.d.). EP1293494B1 - Process for preparing alpha-halo-ketones.
Chemical Science. (2014).
PubMed. (2003). Purification and characterization of an alpha-haloketone-resistant formate dehydrogenase from Thiobacillus sp. strain KNK65MA, and cloning of the gene. Bioscience, Biotechnology, and Biochemistry, 67(10), 2145-2153.
ACS Publications. (2014, January 28). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1648-1657.
Recent Developments and Biological Activities of 2-Aminothiazole Deriv
National Institutes of Health. (n.d.).
Substituted 2-Imino-5-arylidenethiazolidin-4-one Inhibitors of Bacterial Type III Secretion. (n.d.).
MDPI. (n.d.). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)
Technical Support Center: Optimization of Reaction Conditions for Thiazole-5-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of thiazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical heterocyclic...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of thiazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical heterocyclic building block. Thiazole-5-carbaldehyde is a versatile intermediate in the development of pharmaceuticals, agrochemicals, and specialty dyes, valued for its unique reactivity and the biological significance of the thiazole scaffold.[1][2][3]
This document moves beyond standard protocols to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our approach is structured in a practical question-and-answer format to directly address the challenges you may encounter at the bench.
Part 1: Strategic Synthesis Planning - General FAQs
Before embarking on a synthesis, selecting the appropriate route is the most critical decision. The optimal choice depends on factors such as the availability of starting materials, required scale, sensitivity of functional groups on your substrate, and safety considerations.
Q1: What are the primary synthetic routes for preparing thiazole-5-carbaldehyde and its derivatives?
There are three principal strategies, each with distinct advantages and challenges:
Formylation of a Pre-existing Thiazole Ring: This involves electrophilic substitution, most commonly via the Vilsmeier-Haack reaction , on an electron-rich thiazole precursor.[4][5] It is a classic and powerful method for directly installing the aldehyde group.
Oxidation of a C5 Precursor: This route typically starts with a thiazole substituted at the 5-position with a group that can be oxidized to an aldehyde, such as a hydroxymethyl or methyl group. A common precursor is 5-(hydroxymethyl)thiazole.[6][7] This method is often part of a two-step sequence involving the reduction of a thiazole-5-carboxylate ester followed by oxidation.[8]
De Novo Ring Construction (Annulation): These are modern methods that build the formyl-substituted thiazole ring in a single, often multi-component, reaction. A notable example is the Dess-Martin periodinane (DMP)-mediated cascade annulation of enaminones.[9][10][11]
Q2: How do I select the most suitable synthetic route for my project?
The choice is a balance of efficiency, cost, and substrate compatibility. Use the following decision tree and comparison table to guide your strategy.
Caption: Decision tree for selecting a synthetic strategy.
Table 1: Comparison of Primary Synthetic Routes
Feature
Vilsmeier-Haack Formylation
Oxidation of 5-(Hydroxymethyl)thiazole
Cascade Annulation (DMP Method)
Starting Material
Electron-rich thiazole
5-(Hydroxymethyl)thiazole or 5-carboxyethyl-thiazole
Good for substrates sensitive to harsh formylating agents; starts from common esters.
One-pot, novel, high atom economy.
Cons
Requires activated (electron-rich) thiazole ring; regioselectivity can be an issue with complex substrates.[12][13]
Can lead to over-oxidation to carboxylic acid; may require a prior reduction step.
DMP reagent is expensive; method is newer and less established for diverse substrates.
Ideal For
Rapid, large-scale synthesis with simple, activated thiazoles.
Projects where the thiazole-5-carboxylate or alcohol is more readily available or the ring is deactivated.
Exploratory chemistry and the synthesis of highly functionalized, novel derivatives.
Part 2: Troubleshooting the Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution where a Vilsmeier reagent, formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the formylating agent.[4][5]
Caption: Key stages of the Vilsmeier-Haack reaction.
Q3: My Vilsmeier-Haack reaction has a very low yield. What are the likely causes?
Low yield is a common frustration. Consider these factors:
Substrate Reactivity: The reaction's success hinges on the electron density of the thiazole ring. Electron-withdrawing groups will significantly deactivate the ring, impeding the electrophilic attack. If your substrate is electron-poor, this may not be the optimal route.[4]
Reagent Quality: POCl₃ is highly reactive and moisture-sensitive. Use a freshly opened bottle or a recently distilled batch. Old DMF can contain dimethylamine and formic acid, which can interfere with the reaction.
Temperature Control: The formation of the Vilsmeier reagent is exothermic. It should be prepared at a low temperature (typically 0 °C) before adding the thiazole substrate. Adding the substrate too quickly or at too high a temperature can lead to uncontrolled side reactions and decomposition.
Stoichiometry: Ensure you are using a sufficient excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents) to drive the reaction to completion.
Q4: I'm observing formylation at an undesired position or multiple products. How can I improve regioselectivity?
This is a known challenge, especially with complex substrates.[12][13]
Inherent Directing Effects: The thiazole ring itself directs electrophilic substitution. The C5 position is generally the most electron-rich and favored for attack.[14] However, strong activating groups already present on the ring (e.g., amino groups) can compete and direct the formylation elsewhere.
Protecting Groups: If you have a highly activating group, such as a free amino group, it may react with the Vilsmeier reagent itself. Consider protecting such groups before attempting the formylation.
Structural Analysis: Carefully analyze your starting material's electronic properties. If another position is more sterically accessible or electronically activated, formylation may occur there. Computational modeling (e.g., calculating electrostatic potential maps) can sometimes predict the most likely site of attack.[13]
Detailed Protocol: Vilsmeier-Haack Formylation of 6-arylimidazo[2,1-b]thiazole
This protocol is adapted for a class of substrates known to undergo successful C5 formylation.[4]
Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 mL) to 0 °C in an ice bath.
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 mmol) dropwise to the cooled DMF over 15 minutes, ensuring the temperature remains below 5 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
Substrate Addition: Dissolve the 6-arylimidazo[2,1-b]thiazole substrate (1.0 mmol) in DMF (5 mL) and add it dropwise to the Vilsmeier reagent solution.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC.
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate or sodium hydroxide solution.
Extraction & Purification: The product often precipitates upon neutralization and can be collected by filtration. Alternatively, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Part 3: Optimizing the Oxidation of 5-(Hydroxymethyl)thiazole
This is a reliable method when the corresponding alcohol is readily available. The key to success is selecting an oxidant that is selective for the primary alcohol and does not lead to over-oxidation or degradation of the sensitive thiazole ring.
Caption: Two-step workflow from ester to aldehyde.
Q5: I have the thiazole-5-carboxylate ester. What is the best way to get to the aldehyde?
You will need a two-step process: reduction of the ester to the primary alcohol, followed by oxidation of the alcohol to the aldehyde.
Reduction: A process using sodium borohydride in the presence of a Lewis acid like aluminum chloride (AlCl₃) is effective for reducing the ester to 5-(hydroxymethyl)thiazole.[8]
Oxidation: Following isolation of the alcohol, you can proceed with one of the oxidation methods described below.
Q6: My oxidation is sluggish or incomplete. How can I improve the conversion?
Choice of Oxidant: For incomplete reactions, you may need a more powerful oxidant or to adjust the conditions. However, be cautious of over-oxidation.
Stoichiometry: Ensure you are using at least a stoichiometric amount of the oxidant. For catalytic systems like TEMPO, ensure both the catalyst and the stoichiometric co-oxidant are present in the correct amounts.
Temperature: While many oxidations are run at or below room temperature to maintain selectivity, gently warming the reaction may increase the rate. Monitor carefully by TLC to avoid byproduct formation.
Q7: My main byproduct is the thiazole-5-carboxylic acid. How do I prevent this over-oxidation?
This is the most common side reaction. The key is to use a mild and selective oxidizing agent and to carefully control the reaction time.
Milder Reagents: Avoid harsh oxidants like potassium permanganate or Jones reagent (CrO₃/H₂SO₄) unless you have a very robust substrate.[6]
PCC: Pyridinium chlorochromate (PCC) is a classic reagent for stopping the oxidation of primary alcohols at the aldehyde stage. It is typically used in dichloromethane (DCM).[6]
TEMPO-Catalyzed Oxidation: A system using a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (NaOCl) is an excellent, mild alternative.[6] This system is often highly selective for primary alcohols and minimizes over-oxidation.
Table 2: Comparison of Common Oxidizing Agents for 5-(Hydroxymethyl)thiazole
Oxidizing Agent/System
Solvent
Typical Temperature
Pros
Cons
Pyridinium Chlorochromate (PCC)
Dichloromethane (DCM)
15-25 °C
Reliable, stops at aldehyde.
Chromium waste is toxic and requires special disposal.
TEMPO (cat.) / NaOCl / KBr
DCM / Water (biphasic)
0 °C
Catalytic, high selectivity, environmentally cleaner.
Requires careful pH and temperature control.
Jones Reagent (CrO₃/H₂SO₄)
Acetone
0-10 °C
Strong, inexpensive.
High risk of over-oxidation to carboxylic acid; toxic chromium waste.
Detailed Protocol: TEMPO-Catalyzed Oxidation of 4-Methyl-5-hydroxymethyl-thiazole
This protocol is adapted from a patented procedure and demonstrates a highly efficient and selective method.[6]
Reaction Setup: To a solution of 4-methyl-5-hydroxymethyl-thiazole (50 g, 0.38 mol) in dichloromethane (300 mL), add a solution of sodium bicarbonate (17 g) in water (250 mL). Stir vigorously for 10 minutes at 30-32 °C.
Catalyst Addition: Cool the biphasic mixture to 0 °C in an ice bath. Add a solution of potassium bromide (KBr, 6 g) in water (10 mL) and TEMPO (0.285 g, 0.0018 mol) in a single portion.
Oxidant Addition: Add sodium hypochlorite solution (NaOCl, 12.5%, 325 mL) dropwise over 1-2 hours, ensuring the internal temperature is maintained between 0-5 °C.
Monitoring: Stir the reaction at 0-5 °C and monitor its progress by HPLC or TLC. The reaction is typically complete within 1-2 hours after the addition.
Work-up: Separate the organic layer. Wash it sequentially with 10% sodium thiosulfate solution, water, and finally, brine.
Isolation: Dry the dichloromethane layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the product, 4-methyl-5-formyl-thiazole.
Part 4: Troubleshooting Purification
Even with an optimized reaction, purification can be a significant challenge. Thiazole-5-carbaldehyde can be sensitive, and impurities can be difficult to separate.
Q8: My crude product is a dark brown oil or solid. Is this normal and how do I clean it up?
While the pure compound is typically a pale yellow solid, a dark color indicates the presence of impurities.[15] This can result from baseline decomposition, oxidation of the thiazole ring, or polymerization of the aldehyde product. The primary method for purification is column chromatography.
Q9: I'm having trouble with column chromatography. What are the best practices?
Column chromatography is the most common purification technique, but it has pitfalls.[15]
Streaking/Degradation on Silica: Aldehydes and nitrogen-containing heterocycles can be sensitive to the acidic nature of standard silica gel, leading to streaking on TLC and poor recovery from the column.
Solution: Deactivate the silica gel by adding 1-2% triethylamine (Et₃N) to your eluent system (e.g., hexane/ethyl acetate).[15] The triethylamine neutralizes the acidic sites on the silica, preventing product degradation.
Poor Separation: If your product and a key impurity have very similar Rf values on TLC, separation will be difficult.
Solution: Methodically screen different solvent systems for TLC. Try switching one of the solvents (e.g., replace ethyl acetate with dichloromethane or diethyl ether) to alter the selectivity. A difference in Rf values of at least 0.2 is ideal for good separation.[15]
Product Not Eluting: If your product remains at the top of the column, your eluent is not polar enough.
Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If necessary, a small amount (0.5-1%) of methanol can be added to significantly increase polarity.[15]
Caption: Troubleshooting guide for column chromatography.
Q10: Are there alternative purification methods to column chromatography?
Yes, two other methods are particularly useful:
Recrystallization: If your crude product is a solid and relatively pure (>85-90%), recrystallization can be an excellent and scalable purification method. Screen various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find one where the product is soluble when hot but sparingly soluble when cold.
Purification via Bisulfite Adduct: This is a classic chemical method for purifying aldehydes. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct.
Procedure: Stir the crude product in a saturated aqueous solution of sodium bisulfite. The solid adduct may precipitate or remain in the aqueous layer. Wash the mixture with an organic solvent (e.g., diethyl ether) to remove non-aldehyde impurities. After separating the layers, regenerate the pure aldehyde by adding a base (e.g., sodium carbonate solution) to the aqueous layer containing the adduct. The pure aldehyde can then be extracted with a fresh portion of organic solvent.[15]
References
Chen, K., et al. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent. The Journal of Organic Chemistry, 87(21), 14957-14964. [Link]
Chen, K., et al. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent. The Journal of Organic Chemistry. [Link]
ResearchGate (n.d.). Formylation reactions of some thiazole. [Link]
Rajput, A. P., & Rajput, S. S. (2016). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry, 16, 1374-1380. [Link]
ResearchGate (n.d.). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. [Link]
Pawar, S. D., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijcrt.org. [Link]
Rauf, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4939. [Link]
Sharma, A., & Kumar, V. (2018). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Organic and Medicinal Chemistry Letters. [Link]
PubMed (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent. [Link]
Google Patents (2003).
Zhang, H., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Scientific Reports, 6, 33579. [Link]
WIPO Patentscope (2003). WO/2003/091230 PROCESS FOR THE PREPARATION OF 4-METHYL-THIAZOLE-5-CARBALDEHYDE INTERMEDIATE. [Link]
Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
Technical Support Center: Purification of 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde
Welcome to the technical support center for the purification of 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this important heterocyclic compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.
I. Understanding the Molecule and Potential Impurities
4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde is a functionalized thiazole derivative often synthesized via the Vilsmeier-Haack reaction. This synthetic route, while effective, can introduce specific impurities that complicate purification. A foundational understanding of the starting materials and potential side reactions is crucial for developing an effective purification strategy.
The Vilsmeier-Haack formylation of a 2-anilinothiazole derivative is a common synthetic approach. The Vilsmeier reagent, a chloromethyliminium salt, is a moderately strong electrophile.[1] This can lead to several outcomes besides the desired product:
Unreacted Starting Material: Incomplete reactions are a common source of impurities.
Di-formylated Products: Although less common, formylation at other positions on the phenyl ring can occur, especially with activating substituents.
Hydrolysis Products: Premature hydrolysis of the Vilsmeier-Haack intermediate can lead to the corresponding carboxylic acid or other degradation products.
Side products from the Vilsmeier-Haack reagent: Self-condensation or other reactions of the Vilsmeier reagent can generate colored impurities.
N,N-dimethylformimidamide formation: The amino group of the thiazole can sometimes react to form N,N-dimethylformimidamide derivatives.[2]
The presence of a chloro group and an aldehyde functionality also introduces considerations for the stability of the molecule during purification. Strong basic or nucleophilic conditions should be avoided to prevent displacement of the chlorine atom. The aldehyde group can be sensitive to oxidation, especially if exposed to air for prolonged periods at elevated temperatures.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the purification of 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde.
Q1: My crude product is a dark, oily residue. How can I get it to crystallize?
A1: An oily crude product often indicates the presence of residual solvent (like DMF from the Vilsmeier-Haack reaction) or low-melting impurities.
Initial Work-up: First, ensure your work-up procedure is thorough. After quenching the reaction with ice-water, neutralization with a mild base like sodium bicarbonate or sodium acetate is crucial.[3][4] Extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) followed by washing with brine and drying over anhydrous sodium sulfate is a standard procedure.[4]
Solvent Trituration: Before attempting recrystallization, try triturating the oil with a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether. This can often induce crystallization of the desired product while dissolving some of the more non-polar impurities.
Solvent Evaporation: If residual DMF is suspected, co-evaporation with a higher boiling point, non-polar solvent like toluene under reduced pressure can be effective.
Q2: I'm having trouble finding a good single solvent for recrystallization. What should I try?
A2: Finding a single solvent where the compound is sparingly soluble at room temperature but highly soluble when hot can be challenging. A mixed-solvent system is often more effective.
Solvent Screening: Start by testing the solubility of a small amount of your crude product in various solvents of different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with hexanes or water).
Commonly Successful Systems: For functionalized aminothiazoles, mixtures of ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes are often good starting points.[5]
General Procedure for Mixed-Solvent Recrystallization:
Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is readily soluble) at an elevated temperature.
While hot, add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes faintly cloudy.
Add a few drops of the "good" solvent until the solution is clear again.
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
Q3: My compound seems to be degrading on the silica gel column. What can I do?
A3: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds, particularly those with acid-labile groups.
Deactivation of Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (typically 0.1-1% v/v in the eluent), before packing the column.
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina.[6] However, be aware that the elution order may change.
Swift Chromatography: Minimize the time the compound spends on the column by using flash chromatography with optimized solvent systems and avoiding very slow flow rates.
Q4: The product is co-eluting with an impurity during column chromatography. How can I improve the separation?
A4: Co-elution occurs when the polarity of the product and the impurity are very similar.
Optimize the Solvent System: A systematic approach to finding the right eluent is key. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[7] Aim for an Rf value of 0.2-0.3 for your product on a TLC plate for good separation on a column.
Try Different Solvent Systems: If a hexanes/ethyl acetate gradient doesn't work, try a different solvent combination with different selectivities, for example, dichloromethane/methanol or toluene/ethyl acetate.
Consider Normal vs. Reversed-Phase: If normal-phase chromatography (silica or alumina) fails, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (like acetonitrile/water or methanol/water) might provide the necessary separation.
III. Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems during the purification of 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde.
Problem
Potential Cause
Troubleshooting Action
Low Yield After Purification
Incomplete Precipitation/Crystallization
- Ensure the solution is sufficiently concentrated before cooling. - Cool the solution slowly to allow for proper crystal formation. - Add a seed crystal to induce crystallization if necessary.
Product Loss During Transfers
- Minimize the number of transfer steps. - Rinse glassware with the mother liquor or a small amount of fresh, cold solvent.
Degradation on Silica Gel
- Use deactivated silica gel (with triethylamine). - Consider using neutral alumina. - Perform the chromatography quickly.
Persistent Colored Impurities
Highly Conjugated Byproducts
- Activated carbon (charcoal) treatment of the hot solution before recrystallization can sometimes remove colored impurities. Use sparingly to avoid adsorbing the product.
Oxidation of the Aldehyde
- Keep the compound under an inert atmosphere (nitrogen or argon) as much as possible, especially during heating.
Product is an Oil After Column Chromatography
Residual High-Boiling Solvent
- Ensure complete removal of the elution solvent under high vacuum, possibly with gentle heating.
Low Melting Point of the Pure Compound
- If the pure compound is an oil at room temperature, this is its natural state.
Presence of a Greasy Impurity
- Re-purify using a different chromatographic technique or recrystallization from a different solvent system.
Broad Spots on TLC
Compound is Acidic or Basic
- Add a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to the TLC developing solvent to improve spot shape.
Overloading the TLC Plate
- Spot a more dilute solution of your sample.
IV. Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the two most common purification techniques for 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde.
Protocol 1: Recrystallization
This protocol provides a general guideline for recrystallization using a mixed-solvent system, which is often effective for this compound.
1. Solvent System Selection:
Based on literature for similar compounds, promising solvent systems include:
Ethanol/Water
Ethyl Acetate/Hexanes
Dichloromethane/Hexanes
Perform a small-scale solubility test to determine the optimal system and approximate ratio.
2. Step-by-Step Procedure (Example with Ethyl Acetate/Hexanes):
Place the crude 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde in an Erlenmeyer flask.
Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Use a hot plate with stirring and ensure the flask is not sealed.
Once fully dissolved, slowly add hexanes dropwise to the hot solution while stirring until a persistent cloudiness is observed.
Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass or loosely with foil to prevent solvent evaporation.
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of cold ethyl acetate/hexanes mixture (in the same ratio as used for crystallization).
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
This protocol describes a standard procedure for purification using flash column chromatography on silica gel.
1. Preparation:
TLC Analysis: Determine the optimal eluent system by TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal Rf value for the product is between 0.2 and 0.3.
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is generally preferred to avoid air bubbles).
2. Step-by-Step Procedure:
Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
Adsorb the dissolved product onto a small amount of silica gel by evaporating the solvent. This "dry loading" method often leads to better separation.
Carefully add the dried silica with the adsorbed product to the top of the packed column.
Gently add a layer of sand on top to prevent disturbance of the stationary phase during elution.
Carefully fill the column with the eluent.
Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.[8]
Monitor the separation by TLC analysis of the collected fractions.
Combine the fractions containing the pure product.
Remove the solvent under reduced pressure to obtain the purified 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde.
V. Visualization of Workflows
To further clarify the decision-making process in purification, the following diagrams illustrate the logical workflows.
Caption: General purification strategy workflow.
Caption: Troubleshooting common recrystallization problems.
VI. Quantitative Data Summary
The following table provides a starting point for selecting solvent systems for chromatography and recrystallization. The optimal conditions will vary depending on the specific impurities present in your crude product.
Purification Method
Solvent System (Starting Ratios)
Notes
Recrystallization
Ethanol/Water (e.g., 9:1 to 4:1)
Good for moderately polar compounds.
Ethyl Acetate/Hexanes (e.g., 1:1 to 1:5)
A versatile system for a wide range of polarities.
Dichloromethane/Hexanes (e.g., 1:1 to 1:3)
Effective for less polar compounds.
Column Chromatography (Normal Phase)
Hexanes/Ethyl Acetate (gradient from 5% to 50% EtOAc)
A standard system for many organic compounds.
Dichloromethane/Methanol (gradient from 0.5% to 5% MeOH)
For more polar compounds that do not move in EtOAc/Hexanes.
Toluene/Ethyl Acetate (gradient from 5% to 40% EtOAc)
Offers different selectivity compared to aliphatic/ester systems.
VII. References
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 21, 2026, from [Link]
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). International Letters of Chemistry, Physics and Astronomy, 12, 187-196.
Column chromatography. (n.d.). Retrieved January 21, 2026, from [Link]
Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. (2022). ChemistrySelect, 7(30).
Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole. (2008). Molecules, 13(4), 943-949.
Thiazolo[5,4-d]thiazole-Based Covalent Organic Frameworks for the Rapid Removal of RhB. (2024). Polymers, 16(1), 11.
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved January 21, 2026, from [Link]
Column Chromatography. (2023, August 29). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(40), 28004-28026.
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). (2021, July 9). Reddit. Retrieved January 21, 2026, from [Link]
Effective solvent system selection in the recrystallization purification of pharmaceutical products. (2021). AIChE Journal, 67(11).
Copper(II) Schiff base coordination compounds of dien with heterocyclic aldehydes and 2-amino-5-methyl-thiazole: Synthesis, characterization, antiproliferative and antibacterial studies. Crystal structure of CudienOOCl2. (2004). Journal of Inorganic Biochemistry, 98(2), 257-269.
Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2008). Molecules, 13(4), 943-949.
Column Chromatography. (2019, March 19). YouTube. Retrieved January 21, 2026, from [Link]
(PDF) Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2008). Retrieved January 21, 2026, from [Link]
Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved January 21, 2026, from [Link]
Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. (2018). Organic & Biomolecular Chemistry, 16(38), 6966-6971.
Column Chromatography. (n.d.). Magritek. Retrieved January 21, 2026, from [Link]
Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. (2018). Organic & Biomolecular Chemistry, 16(38), 6966-6971.
Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5. (2004). Asian Journal of Chemistry, 16(3-4), 1374-1380.
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester. Retrieved January 21, 2026, from [Link]
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (2021). Tetrahedron Letters, 82, 153282.
Electrolysis promoted reductive amination of electron-deficient aldehydes/ketones: a green route to the racemic clopidogrel. (2019). Green Chemistry, 21(2), 333-338.
Technical Support Center: Enhancing the Solubility of Thiazole Derivatives for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of thiazole derivatives in in vitro assays. Our goal is to equip you with the scientific rationale and practical protocols to overcome these hurdles, ensuring the accuracy and reproducibility of your experimental data.
Part 1: The Solubility Challenge with Thiazole Derivatives
Thiazole-containing compounds are a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] However, their often planar, aromatic, and lipophilic nature can lead to poor aqueous solubility. This is not merely an inconvenience; it is a critical experimental variable that can invalidate assay results.
FAQ 1: Why are my thiazole derivatives poorly soluble, and what are the consequences?
Answer: The limited solubility of many thiazole derivatives stems from their molecular structure, which often favors strong crystal lattice interactions over solvation in water.[2][3] When a compound's concentration exceeds its solubility limit in the assay buffer, it can lead to several critical problems:
Underestimation of Potency: If the compound precipitates, the actual concentration exposed to the biological target is lower than the nominal concentration, leading to artificially high IC50 or EC50 values.[4]
Poor Reproducibility: Precipitation can be inconsistent across different wells, plates, or experiments, introducing significant variability into your data.
Assay Interference: Undissolved compound particles can scatter light, absorb at certain wavelengths, or interfere with detection systems in fluorescence and luminescence-based assays, leading to false positives or negatives.[4]
Misleading Structure-Activity Relationships (SAR): If solubility, rather than target engagement, is the limiting factor, you may incorrectly discard potent compounds or pursue less active but more soluble ones.
Part 2: Troubleshooting and First-Line Solubilization Strategies
Most researchers begin by preparing a concentrated stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO). This section addresses the most common issues encountered with this initial step.
FAQ 2: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What is happening?
Answer: This phenomenon, often called "solvent shock," is the most frequent solubility issue. You have a compound that is soluble in 100% DMSO but crashes out of solution when the solvent polarity dramatically increases upon dilution into an aqueous buffer.[5] The final concentration of your compound has exceeded its kinetic solubility limit in the final assay medium (e.g., buffer with 0.5% DMSO).
FAQ 3: How can I prevent precipitation when diluting my DMSO stock solution?
Answer: The key is to manage the dilution process carefully and ensure the final concentration of both the compound and the DMSO are within acceptable limits.
Lower the Final Compound Concentration: The most straightforward solution is to test the compound at lower concentrations that do not exceed its solubility limit.
Optimize the Dilution Method: Instead of a single large dilution step (e.g., 2 µL of 10 mM stock into 198 µL of buffer), perform an intermediate serial dilution. This gradual reduction in DMSO concentration can prevent the compound from precipitating.[4]
Keep the Final DMSO Concentration Low: While DMSO is an excellent solvent, high concentrations can be toxic to cells and can sometimes promote the precipitation of certain compounds upon dilution.[4] Aim for a final DMSO concentration of ≤0.5% in cell-based assays.
Perform serial dilutions in a mix of DMSO and aqueous buffer to gradually lower solvent polarity.
Avoids the abrupt change in solvent environment that causes the compound to crash out.[5]
Stock solution appears cloudy or has crystals.
Poor DMSO Solubility: Compound is not fully dissolved in 100% DMSO.
Gently warm the stock solution (e.g., to 37°C) and vortex. If it persists, the stock concentration is too high.
Increasing temperature can temporarily increase solubility, but be cautious of compound stability.
Assay results are highly variable.
Inconsistent Precipitation: Compound is precipitating non-uniformly across the plate.
Visually inspect the plate under a microscope for precipitate. Re-evaluate the solubilization method.
Ensures that observed variability is not an artifact of poor solubility.
Cells appear unhealthy or die at high compound concentrations.
DMSO Toxicity or Compound Cytotoxicity.
Ensure the final DMSO concentration is consistent across all wells and is below the tolerance limit for your cell line (typically <0.5%).
Separates the effect of the solvent from the effect of the compound itself.
Part 3: Advanced Solubilization Strategies
If optimizing the DMSO-based approach fails, more advanced formulation strategies are required. The choice of method depends on the physicochemical properties of your thiazole derivative.
Decision-Making Workflow for Solubility Enhancement
Below is a workflow to guide your selection of an appropriate solubilization strategy.
Caption: Decision tree for selecting a solubility enhancement strategy.
Strategy 1: pH Modification
FAQ 4: My thiazole derivative has an amine group. Can I use pH to improve its solubility?
Answer: Absolutely. Many thiazole derivatives contain basic nitrogen atoms that can be protonated at acidic pH, or acidic protons that can be removed at basic pH. The resulting charged (ionized) species is almost always more water-soluble than the neutral form.[6][7] The key is to find a pH that maximizes solubility without compromising the biological integrity of your assay system (e.g., enzyme activity or cell viability).
Mechanism: For a basic compound, lowering the pH increases the concentration of the protonated, cationic form. For an acidic compound, raising the pH increases the concentration of the deprotonated, anionic form. This modulation of the microenvironmental pH can significantly improve dissolution.[8]
Considerations: Ensure the chosen pH is compatible with your assay. Most cell-based assays require a physiological pH of ~7.4, but biochemical assays may tolerate a wider range.
Strategy 2: Use of Cyclodextrins
FAQ 5: What are cyclodextrins and when should I consider using them?
Answer: Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[9] They can act as "molecular buckets" to encapsulate poorly soluble drug molecules, forming an inclusion complex that is water-soluble.[10] This is an excellent strategy for lipophilic, "brick-dust" type compounds that are difficult to solubilize even with co-solvents.
Mechanism: The hydrophobic thiazole derivative partitions into the non-polar interior of the cyclodextrin, while the polar exterior of the CD interacts with water, effectively shuttling the drug into solution.[11]
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[9]
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Strategy 3: Lipid-Based Formulations (LBFs)
FAQ 6: My compound is extremely lipophilic (a "grease-ball"). Are there other options?
Answer: For highly lipophilic compounds, lipid-based formulations (LBFs) can be a powerful tool. These formulations use lipid carriers like emulsions, liposomes, or solid lipid nanoparticles to solubilize the drug.[12]
Mechanism: LBFs essentially pre-dissolve the drug in a lipidic phase, which can then be dispersed in the aqueous assay medium. This approach can enhance solubility and, in the context of oral drug delivery, improve absorption by bypassing the dissolution step.[13][14]
In Vitro Application: While extensively used for in vivo studies, LBFs can be adapted for in vitro assays, particularly for studying transport or metabolism where mimicking physiological conditions is important.[15] However, care must be taken as the lipids themselves can interfere with some assay formats.
Part 4: Experimental Protocols
Protocol 1: Preparation and Serial Dilution of a DMSO Stock Solution
This protocol describes the standard procedure for preparing a 10 mM stock solution and performing a serial dilution to minimize precipitation in an aqueous buffer.
Materials:
Thiazole derivative (solid)
Anhydrous, high-purity DMSO
Aqueous assay buffer (e.g., PBS, pH 7.4)
Microcentrifuge tubes
Calibrated pipettes
Procedure:
Calculate Mass: Determine the mass of your compound required to make a 10 mM stock solution (e.g., for 1 mL, Mass (mg) = 10 * Molecular Weight ( g/mol ) / 1000).
Weigh Compound: Accurately weigh the calculated mass of the solid compound into a sterile microcentrifuge tube.
Dissolve in DMSO: Add the calculated volume of DMSO to the tube. Vortex vigorously for 1-2 minutes. If needed, gently warm the solution to 37°C and sonicate for 5-10 minutes until the solid is completely dissolved.[16][17] Visually inspect to ensure no particulates remain. This is your 10 mM stock solution .
Prepare Intermediate Dilution Plate: In a 96-well plate, add your assay buffer.
Serial Dilution:
a. Add a small volume of your 10 mM stock to the first well of an intermediate plate containing a mix of DMSO and buffer to create, for example, a 1 mM solution.
b. Perform serial dilutions across the plate using the aqueous assay buffer. This gradual process is less likely to cause precipitation than a single, large dilution step.[4]
Final Transfer: Transfer the required volume from your intermediate dilution plate to your final assay plate. Ensure the final DMSO concentration is below 0.5%.
Caption: Workflow for stock solution preparation and dilution.
Protocol 2: Screening for pH-Dependent Solubility
This protocol helps determine if pH modification is a viable strategy for your compound.
Materials:
Concentrated DMSO stock of your compound (e.g., 10 mM)
A series of buffers with different pH values (e.g., pH 4.0, 5.5, 7.4, 9.0)
Clear 96-well plate
Plate reader capable of measuring absorbance or light scattering (nephelometer)
Procedure:
Plate Setup: Add 198 µL of each buffer to different columns of the 96-well plate.
Compound Addition: Add 2 µL of your 10 mM DMSO stock to each well to achieve a final concentration of 100 µM (and 1% DMSO). Prepare control wells with 2 µL of DMSO only.
Incubation: Incubate the plate at room temperature for 1-2 hours.
Visual Inspection: Visually inspect the wells for any signs of precipitation.
Quantitative Measurement: Measure the turbidity of each well using a plate reader by reading absorbance at a wavelength where the compound does not absorb (e.g., 600-650 nm) or using a nephelometer.[18]
Analysis: Compare the turbidity of the compound-containing wells to the DMSO-only controls. A significant increase in signal indicates precipitation. The pH at which the signal is lowest is the pH of highest solubility.
References
ResearchGate. (2024).
PubMed Central (PMC). (n.d.).
PubMed Central (PMC). (n.d.). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs.
PubMed. (n.d.). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility.
PubMed Central (PMC). (n.d.).
PubMed Central (PMC). (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
Benchchem. (n.d.). Technical Support Center: Addressing Poor Solubility of 5-Methylaminothiazole Compounds for Bioassays.
ResearchGate. (n.d.). In Vitro Solubility Assays in Drug Discovery.
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
ACS Publications. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
PubMed Central (PMC). (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
Benchchem. (n.d.).
PubMed Central (PMC). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
(n.d.). Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs.
ResearchGate. (n.d.). CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS.
American Pharmaceutical Review. (2020).
PubMed Central (PMC). (n.d.). Lipid-Based Drug Delivery Systems.
Semantic Scholar. (n.d.). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility.
World Pharma Today. (n.d.).
An Overview of Thiazole Derivatives and its Biological Activities. (2023). wjpbr.
Technical Support Center: Overcoming Reactant Purity Issues in Thiazole Preparation
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to reactant purity in t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to reactant purity in thiazole preparation, with a primary focus on the robust and widely used Hantzsch thiazole synthesis.[1][2] Achieving high yield and purity in thiazole synthesis is critically dependent on the quality of the starting materials. This center provides in-depth troubleshooting advice, validated purification protocols, and answers to frequently asked questions to ensure your synthesis is successful and reproducible.
Troubleshooting Guide: Diagnosing and Solving Common Synthesis Problems
This section addresses specific experimental issues in a question-and-answer format. Identify your problem in the table below to find potential causes and validated solutions.
Problem Encountered
Potential Purity-Related Cause(s)
Recommended Diagnostic & Corrective Actions
Low or No Product Yield
1. Decomposed α-Haloketone: α-Haloketones can degrade upon storage, especially if exposed to light or moisture, leading to reduced active reactant concentration.[3] 2. Impure Thioamide: The thioamide may contain unreacted starting materials (amide) or byproducts from its synthesis, which do not participate in the thiazole formation.[4][5] 3. Incorrect Stoichiometry: Using an inaccurate mass of impure reactant leads to a non-optimal molar ratio.
Action 1 (α-Haloketone): • Assess Purity: Run a quick TLC or ¹H NMR of the α-haloketone. Look for discoloration (often yellowing) as a sign of degradation. • Purify: If impurities are detected, purify by recrystallization or flash column chromatography (see Protocol 1).[6][7] • Proper Storage: Store α-haloketones in a cool, dark place, preferably under an inert atmosphere. Action 2 (Thioamide): • Assess Purity: Check the melting point; a broad melting range suggests impurities.[8] Use ¹H NMR or GC to identify contaminants.[9] • Purify: Recrystallize the thioamide from a suitable solvent system (e.g., ethanol/water) to remove polar impurities (see Protocol 2).[10]
Multiple Spots on TLC / Peaks in GC/LC-MS (Unexpected Side Products)
1. Di-Substituted α-Haloketone: Presence of α,α-dihaloketone can lead to complex side reactions. 2. Self-Condensation of α-Haloketone: Base-sensitive α-haloketones can undergo self-condensation, especially if the reaction conditions are too basic or prolonged. 3. Isomeric Product Formation: With N-substituted thioureas, reaction conditions (e.g., pH) can influence the regioselectivity, leading to a mixture of 2-amino- and 2-imino-thiazole isomers.[11]
Action 1 (Dihaloketone): • Source New Reagent: It is often easier to purchase a new, high-purity batch than to purify. • Analytical Check: Use GC-MS to confirm the presence of dihalogenated species in the starting material.[9] Action 2 (Self-Condensation): • Control Basicity: If using a base, ensure slow addition and maintain the recommended temperature. The Hantzsch synthesis itself generates acid (HX), so an external base may not be needed until workup.[1] Action 3 (Isomers): • Control pH: For reactions with N-substituted thioureas, running the reaction in a neutral solvent generally favors the 2-(N-substituted amino)thiazole. Acidic conditions can lead to mixtures.[11]
Reaction Fails to Initiate or Proceeds Very Slowly
1. Low Reactivity of α-Haloketone: α-Chloroketones are generally less reactive than their bromo or iodo counterparts.[3] 2. Inactive Thioamide: The thioamide may be sterically hindered or electronically deactivated, slowing the initial S-alkylation step. 3. Presence of Inhibitors: Trace impurities in reactants or solvent (e.g., water in a non-aqueous reaction) can sometimes interfere with the reaction.
Action 1 (Halogen Reactivity): • Increase Temperature: Cautiously increase the reaction temperature to overcome the higher activation energy. • Switch Halogen: If possible, use the corresponding α-bromoketone, which is typically more reactive.[3] Action 2 (Thioamide Reactivity): • Confirm Structure: Ensure the thioamide structure is correct via spectroscopic methods. Action 3 (Inhibitors): • Use Dry Solvents: Ensure solvents are anhydrous, especially if the reaction is sensitive to water. • Purify Reactants: As a general rule, purifying both reactants is the best practice when reactions fail to proceed as expected.
Workflow for Diagnosing and Resolving Reactant Purity Issues
The following diagram illustrates a systematic approach to troubleshooting purity-related problems in thiazole synthesis.
Caption: A logical workflow for troubleshooting reactant purity.
Key Reactant Deep Dive & Purification Protocols
The α-Haloketone: Stability and Purification
α-Haloketones are potent electrophiles and lachrymators that require careful handling. Their primary purity issue is degradation over time. The reactivity generally follows the order: α-iodo > α-bromo > α-chloro.[3]
Common Impurities & Issues:
Hydrolysis: Reaction with moisture to form the corresponding α-hydroxyketone.
Self-Condensation: Especially prevalent with α-haloketones that can enolize.
Discoloration: Often a sign of decomposition, appearing as a yellow or brown tint.
Protocol 1: Purification of an α-Haloketone by Flash Column Chromatography
This protocol is a general guideline for purifying α-haloketones that are solids or high-boiling oils.[7][12]
TLC Analysis: Determine a suitable solvent system that gives the desired product an Rf value of ~0.3. A common starting point is a mixture of hexanes and ethyl acetate.
Column Preparation: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent. The amount of silica should be 50-100 times the weight of the crude sample.
Sample Loading: Dissolve the crude α-haloketone in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.
Elution: Begin elution with the solvent system determined by TLC. Apply positive pressure (flash chromatography) to achieve a flow rate of about 2 inches/minute.
Fraction Collection: Collect fractions and monitor them by TLC.
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Confirm Purity: Verify the purity of the isolated product using ¹H NMR and/or GC-MS.[9]
The Thioamide: Sources of Impurity
Thioamides are typically synthesized from their corresponding amides using reagents like Lawesson's reagent or P₄S₁₀.[13][14] Impurities often stem from incomplete thionation or side reactions.
Common Impurities & Issues:
Residual Amide: The most common impurity, resulting from incomplete reaction.
Byproducts from Thionating Reagent: Phosphorus-based impurities can sometimes be carried through.
Oxidation: Thioamides can be susceptible to oxidation, though they are generally more stable than amides to hydrolysis.[5]
Protocol 2: Purification of a Thioamide by Recrystallization
Recrystallization is a highly effective method for purifying solid thioamides.[10]
Solvent Selection: Choose a solvent (or solvent pair) in which the thioamide is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or ethanol/water mixtures are common choices.
Dissolution: In a flask, add the hot solvent to the crude thioamide until it just dissolves. Use a minimal amount of solvent to ensure good recovery.
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or place the flask in an ice bath.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
Drying: Dry the purified crystals in a vacuum oven.
Confirm Purity: Check the melting point. A sharp melting point close to the literature value indicates high purity.[8]
Mechanism Spotlight: Hantzsch Synthesis and the Impact of Impurities
The Hantzsch synthesis proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[1][2]
Caption: Impact of amide impurity on the Hantzsch synthesis.
As the diagram illustrates, an amide impurity from the thioamide starting material is non-reactive under these conditions and will not form the thiazole ring. This directly leads to a lower yield and complicates the purification of the final product.
Frequently Asked Questions (FAQs)
Q1: My α-bromoketone is a dark brown oil, but the literature says it should be a white solid. Can I still use it?A: Dark coloration is a strong indicator of significant decomposition. Using it directly will likely result in very low yields and a difficult purification. It is highly recommended to purify it first by column chromatography or recrystallization, or to use a fresh bottle.
Q2: How can I quickly check the purity of my thioamide before starting a large-scale reaction?A: A mixed melting point is a fast and effective technique. Mix a small amount of your thioamide with a known pure sample. If your sample is pure, the melting point of the mixture will be sharp and unchanged. If it is impure, you will observe a significant depression and broadening of the melting point range. TLC is also a quick and valuable check.
Q3: Can I use an α-chloroketone instead of an α-bromoketone?A: Yes, but be prepared for a slower reaction rate due to the lower leaving group ability of chloride compared to bromide.[3] You may need to increase the reaction temperature or extend the reaction time. Monitor the reaction progress closely by TLC.
Q4: Does the solvent purity matter for the Hantzsch synthesis?A: Yes. While the Hantzsch synthesis is robust, using reagent-grade solvents is always good practice. For instance, using wet ethanol can promote the hydrolysis of the α-haloketone, reducing its effective concentration.
Q5: My reaction with an N-substituted thiourea gave two products. Why?A: This is likely due to the formation of regioisomers: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. The product ratio can be highly dependent on the reaction's pH.[11] Running the reaction in a neutral solvent like ethanol or methanol typically favors the 2-amino isomer. If you observe two products, you may need to adjust your reaction conditions and purify the mixture using column chromatography.
References
Hantzsch Thiazole Synthesis. Chem Help Asap. Available from: [Link]
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Center for Biotechnology Information (PMC - NIH). Available from: [Link]
Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]
Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. The Royal Society of Chemistry. Available from: [Link]
Process for preparing alpha-halo-ketones. Google Patents.
Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Available from: [Link]
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. Available from: [Link]
Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Organic Chemistry Portal. Available from: [Link]
Purification and characterization of an alpha-haloketone-resistant formate dehydrogenase from Thiobacillus sp. strain KNK65MA, and cloning of the gene. PubMed. Available from: [Link]
Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. ResearchGate. Available from: [Link]
Selective Thioacylation of Amines in Water: A Convenient Preparation of Secondary Thioamides and Thiazolines. The Royal Society of Chemistry. Available from: [Link]
Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. AIP Publishing. Available from: [Link]
Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. Available from: [Link]
Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. National Center for Biotechnology Information (PMC). Available from: [Link]
Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. MDPI. Available from: [Link]
Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. ACS Publications. Available from: [Link]
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]
Thioamide synthesis by thionation. Organic Chemistry Portal. Available from: [Link]
Synthesis of Thioamides via a Three-Component Reaction. ChemistryViews. Available from: [Link]
Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. MIT OpenCourseWare. Available from: [Link]
Thioamides as Useful Synthons in the Synthesis of Heterocycles. ResearchGate. Available from: [Link]
HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. Available from: [Link]
A Comparative Guide to the Anticancer Activity of Thiazole Derivatives
The relentless pursuit of novel and effective anticancer agents has positioned heterocyclic compounds, particularly thiazole derivatives, at the forefront of oncological research. The inherent chemical versatility of the...
Author: BenchChem Technical Support Team. Date: February 2026
The relentless pursuit of novel and effective anticancer agents has positioned heterocyclic compounds, particularly thiazole derivatives, at the forefront of oncological research. The inherent chemical versatility of the thiazole scaffold allows for a vast array of structural modifications, leading to compounds with diverse and potent biological activities. This guide provides a comparative analysis of the anticancer activity of various thiazole derivatives, delving into their mechanisms of action, and offering detailed experimental protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to navigate the landscape of thiazole-based cancer therapeutics.
The Thiazole Scaffold: A Privileged Structure in Oncology
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a key building block in numerous FDA-approved drugs, including the anticancer agents Dasatinib and Ixazomib.[1] Its significance in medicinal chemistry stems from its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, and its capacity to serve as a versatile scaffold for the synthesis of diverse compound libraries.[2] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, but their anticancer potential is particularly noteworthy, with compounds exhibiting cytotoxicity against a wide range of cancer cell lines.[3][4]
Comparative Anticancer Activity of Thiazole Derivatives
The efficacy of thiazole derivatives as anticancer agents is intrinsically linked to their chemical structure. Substitutions on the thiazole ring can profoundly influence their potency and selectivity. Below is a comparative summary of the cytotoxic activity (IC50 values) of several recently developed thiazole derivatives against various cancer cell lines.
Derivative Class
Compound
Cancer Cell Line
IC50 (µM)
Key Structural Features & Insights
Reference
Hydrazinyl-Thiazolones
Compound 4c
MCF-7 (Breast)
2.57 ± 0.16
Substitution with a 2-(4-hydroxybenzylidene) (R=NH=NH-Ph) group demonstrated superior activity compared to the standard drug, Staurosporine. This highlights the importance of the hydrazinyl moiety for enhanced cytotoxicity.
Para-chlorophenyl substitution at the fourth position of the thiazole ring resulted in a more favorable anticancer profile compared to ortho-chlorophenyl analogs. This suggests that the position of halogen substitution is critical for selective cytotoxicity.
Expert Interpretation: The presented data underscores a critical principle in drug discovery: subtle structural modifications can lead to dramatic changes in biological activity. The enhanced potency of compound 4c, for instance, can be attributed to the introduction of a phenylhydrazinyl group, which may facilitate additional binding interactions with its molecular target.[3] Similarly, the work on thiazole-hydrazides reveals the strategic importance of substituent positioning on the thiazole ring for achieving selective anticancer effects.[5] This structure-activity relationship (SAR) knowledge is paramount for the rational design of next-generation thiazole-based anticancer drugs.[6]
Unraveling the Mechanisms of Action: A Multi-pronged Attack on Cancer
Thiazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. This multi-targeted approach is a significant advantage in combating the heterogeneity and adaptability of cancer cells.
Induction of Apoptosis and Cell Cycle Arrest
A common mechanism of action for many thiazole derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell cycle. For example, compound 4c was found to induce cell cycle arrest at the G1/S phase in MCF-7 cells and significantly increase the percentage of apoptotic cells.[3] This disruption of the normal cell cycle progression prevents cancer cells from proliferating uncontrollably. Thiazole-containing compounds have been shown to trigger apoptosis through both intrinsic and extrinsic pathways.[5]
Inhibition of Key Signaling Pathways
Cancer cell growth and survival are often driven by aberrant signaling pathways. Thiazole derivatives have been shown to inhibit several of these critical pathways:
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.[7][8] Small-molecule inhibitors targeting this pathway are being actively developed, and some thiazole derivatives have shown promise in this area.[9]
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade that controls cell proliferation, differentiation, and apoptosis.[10][11] Dysregulation of this pathway is a hallmark of many tumors, making it an attractive target for therapeutic intervention.[12][13]
The ability of thiazole derivatives to modulate these pathways underscores their potential as targeted cancer therapies.
Signaling Pathway Inhibition by Thiazole Derivatives
Caption: Thiazole derivatives can inhibit key oncogenic signaling pathways like PI3K/Akt and MAPK, leading to decreased cell proliferation and increased apoptosis.
Experimental Protocols for Evaluating Anticancer Activity
To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to assess the anticancer activity of thiazole derivatives.
Experimental Workflow Overview
Caption: A typical experimental workflow for evaluating the anticancer properties of newly synthesized thiazole derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[14][15]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[17][18]
Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives for a predetermined period (e.g., 24, 48, or 72 hours).[16] Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[17]
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[17]
Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[17]
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[19]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and can bind to these exposed PS residues. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[1]
Protocol:
Cell Treatment: Treat cells with the thiazole derivative at its IC50 concentration for a specified time.
Cell Harvesting: Harvest the cells and wash them with cold PBS.
Staining: Resuspend the cells in 1X annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI working solution to each 100 µL of cell suspension.[1]
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[1]
Analysis: After incubation, add 400 µL of 1X annexin-binding buffer and analyze the cells by flow cytometry as soon as possible.[1] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[20]
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[21][22] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount.
Protocol:
Cell Treatment and Harvesting: Treat cells with the thiazole derivative and harvest them as described for the apoptosis assay.
Fixation: Fix the cells in cold 70% ethanol while gently vortexing and incubate for at least 1 hour at 4°C.[23]
Washing: Wash the cells twice with PBS.
Staining: Resuspend the cell pellet in a propidium iodide staining solution containing RNase A (to prevent staining of RNA).[21]
Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified.
Conclusion and Future Perspectives
Thiazole derivatives represent a highly promising class of compounds in the landscape of anticancer drug discovery.[2][6] Their synthetic tractability, diverse mechanisms of action, and demonstrated efficacy against a range of cancer cell lines make them attractive candidates for further development. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in this dynamic field. Future research should focus on optimizing the structure of thiazole derivatives to enhance their potency and selectivity, as well as on elucidating their precise molecular targets to enable a more rational and targeted approach to cancer therapy. The continued exploration of this remarkable heterocyclic scaffold holds immense potential for the development of novel and effective treatments for cancer.
References
Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Amer, O. M., El-Sayed, W. M., & El-Emam, A. A. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7401. [Link]
Singh, A., Sharma, P., & Kumar, P. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure & Dynamics, 1-19. [Link]
Cargnello, M., & Roux, P. P. (2011). Activation and function of the MAPKs and their substrates, the MAPK-activated protein kinases. Microbiology and Molecular Biology Reviews, 75(1), 50-83. [Link]
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Mabuchi, S., Kuroda, H., Takahashi, R., & Sasano, T. (2015). The PI3K/Akt/mTOR pathway as a therapeutic target in endometrial cancer. Journal of Obstetrics and Gynaecology Research, 41(10), 1493-1501. [Link]
University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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Sharma, R., & Sharma, A. (2018). A Review On Thiazole As Anticancer Agents. Neliti. [Link]
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Acar, Ç., & Kaynak, F. B. (2024). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(3), 721-736. [Link]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Phenylamino)thiazole Analogues
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of biologically active compounds and approved drugs.[1][2] Its versatile chemical...
Author: BenchChem Technical Support Team. Date: February 2026
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of biologically active compounds and approved drugs.[1][2] Its versatile chemical nature, characterized by a hydrogen bond-donating amino group and a hydrogen bond-accepting thiazole ring, allows it to engage in critical interactions with a wide array of biological targets.[3][4] This guide focuses on a specific, highly significant subclass: 2-(phenylamino)thiazole analogues. By appending a phenyl ring to the 2-amino position, a scaffold is created that has proven exceptionally fruitful in the development of potent modulators of cellular signaling, particularly as kinase inhibitors for anticancer therapy.[5][6]
This document provides an in-depth comparison of 2-(phenylamino)thiazole analogues, synthesizing data from multiple studies to elucidate the intricate structure-activity relationships that govern their efficacy. We will dissect the causal links between specific structural modifications and biological outcomes, supported by experimental data and detailed protocols, to empower researchers in the rational design of next-generation therapeutics.
I. The 2-(Phenylamino)thiazole Core as a Kinase Inhibitor Scaffold
Kinases are a class of enzymes that catalyze the phosphorylation of substrate proteins, playing a pivotal role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The 2-(phenylamino)thiazole scaffold has emerged as a potent "hinge-binding" motif, capable of mimicking the adenine moiety of ATP to occupy the enzyme's active site.
A prominent example is the development of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives as highly active inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[7] CDK9 is a key transcriptional regulator, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, triggering apoptosis in cancer cells.[8] The general structure allows for systematic exploration of substitutions at three key positions: the phenyl ring (Aniline Moiety), the central core (often a pyrimidine linked to the phenylaminothiazole), and the thiazole ring itself.
Caption: Core scaffold and key regions for SAR exploration.
II. Dissecting the Structure-Activity Relationship: A Multi-Point Analysis
The potency and selectivity of these inhibitors are not determined by a single feature but by the synergistic interplay of substitutions across the molecule. Below, we compare the effects of modifications at different positions, drawing primarily from studies on CDK9 inhibitors.[7][9]
A. The Phenylamino (Aniline) Moiety: The Selectivity Engine
The aniline moiety often extends towards the solvent-exposed region of the ATP-binding pocket, providing a crucial handle for optimizing potency and selectivity.
Meta-Position Substitutions: Introducing bulky substituents at the meta-position of the aniline ring is generally well-tolerated and can significantly enhance potency. For CDK9 inhibitors, the incorporation of a benzenesulfonamide group at this position proved to be a key contributor to optimal inhibition and cellular potency.[7] This large, polar group can form favorable interactions with residues outside the immediate hinge region.
Para-Position Substitutions: Modifications at the para-position are more sensitive. Small, hydrophilic groups can sometimes be accommodated, but larger groups often lead to a loss of activity.
Ortho-Position Substitutions: This position is typically sterically hindered. Substitutions other than hydrogen are generally detrimental to binding affinity.
B. The Core Scaffold: Fine-Tuning Activity
While this guide focuses on the 2-(phenylamino)thiazole, many potent inhibitors incorporate this moiety into a larger heterocyclic system, such as a pyrimidine. In the 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine series, the C5 position of the pyrimidine core is a critical determinant of activity.
Small Alkyl Groups: Introduction of small alkyl groups like methyl or cyclopropyl at the pyrimidine C5-position is highly favorable for CDK9 potency.[7]
Polar and Charged Groups: In contrast, analogues with polar groups (e.g., hydroxyl) or charged groups at this position show a significant loss of activity, suggesting this pocket is predominantly hydrophobic. The benzenesulfonamide moiety on the aniline ring appears to be a key factor for optimal CDK inhibition in this series.[7]
C. The Thiazole Ring: The Anchor
The thiazole ring itself can be substituted, typically at the C4 and C5 positions.
Impact of C4/C5 Substitutions: In some anticancer analogues, the introduction of a methyl group at the C4 or C5 position of the thiazole core was found to decrease cytotoxic potency.[5] However, fusing a butylidene ring to the C4 and C5 positions (forming a 4,5,6,7-tetrahydrobenzo[d]thiazole) was beneficial for cytotoxicity, indicating that constraining the conformation in this region can be advantageous.[5]
III. Comparative Performance Data of 2-(Phenylamino)thiazole Analogues
The following table summarizes the biological activity of representative 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine analogues against CDK9/Cyclin T1, illustrating the SAR principles discussed above.
Compound ID
Aniline Substitution (R1)
Pyrimidine C5-Sub (R2)
CDK9/CycT1 Ki (nM)
Antiproliferative GI50 (µM, HCT-116 cells)
1a
H
H
110
1.1
1b
3-SO2NH2
H
5
0.15
1c
3-SO2NH2
Methyl
3
0.09
1d
3-SO2NH2
Cyclopropyl
2
0.04
1e
3-(1,4-diazepan-1-yl)
Cyclopropyl
>1000
>10
Data synthesized from Krystof, V. et al. (2013). J Med Chem.[7]
Analysis of Comparative Data:
Baseline Activity (1a): The unsubstituted parent compound shows moderate CDK9 inhibition and micromolar antiproliferative activity.
Impact of Aniline Moiety (1b vs. 1a): The addition of a meta-benzenesulfonamide group dramatically increases CDK9 inhibitory potency by over 20-fold, which translates to a nearly 10-fold increase in cellular antiproliferative activity.[7]
Impact of Core Substitution (1c, 1d vs. 1b): Further adding a small, lipophilic group (methyl or cyclopropyl) at the pyrimidine C5-position modestly improves enzymatic inhibition but leads to a significant enhancement in cellular potency, with the cyclopropyl analogue (1d ) exhibiting a GI50 of 40 nM.[7]
Negative Control (1e): Replacing the critical benzenesulfonamide with a bulky 1,4-diazepan-1-yl group completely abrogates activity, highlighting the specific pharmacophoric requirements of the aniline substituent for this series.[7]
IV. Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the data presented, a detailed methodology for a key assay is provided below. This protocol for an in-vitro kinase inhibition assay is representative of the techniques used to generate the comparative data in this guide.
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
Test compounds dissolved in 100% DMSO.
384-well, black, low-volume microplates.
Caliper EZ Reader II system (or similar mobility-shift assay platform).
Methodology:
Compound Preparation: Create a 10-point serial dilution series of the test compound in 100% DMSO, typically starting from 1 mM.
Reaction Mixture Preparation: In each well of the 384-well plate, prepare the reaction mixture by adding components in the following order:
10 µL of Assay Buffer.
0.5 µL of the test compound in DMSO (or DMSO alone for positive and negative controls).
5 µL of a 2x substrate/ATP solution (prepare in Assay Buffer to yield a final concentration of 1.5 µM peptide substrate and 10 µM ATP). The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the enzyme to ensure competitive binding can be accurately measured.
Enzyme Addition: Initiate the kinase reaction by adding 5 µL of a 2x enzyme solution (prepare in Assay Buffer to yield a final concentration of 1-5 nM CDK9/CycT1). For negative controls ("no enzyme"), add 5 µL of Assay Buffer.
Incubation: Seal the plate and incubate at room temperature (approx. 25°C) for 60-90 minutes. The reaction time should be optimized to ensure product formation is within the linear range (typically <20% substrate conversion).
Reaction Termination: Stop the reaction by adding 25 µL of a Stop Buffer (e.g., 100 mM HEPES pH 7.5, 0.015% Brij-35, 0.2% Coating Reagent #3, 10 mM EDTA).
Data Acquisition: Analyze the plate on a Caliper EZ Reader II system. This instrument measures the electrophoretic mobility shift between the phosphorylated (product) and non-phosphorylated (substrate) peptides, allowing for precise quantification of enzymatic activity.
Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
Plot the percent inhibition versus the logarithm of the compound concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [ATP]/Km,ATP), which corrects for competitive inhibition with respect to ATP.
Caption: Workflow for an in-vitro kinase inhibition assay.
V. Broader Applications and Concluding Remarks
While this guide has focused on kinase inhibition for oncology, the 2-(phenylamino)thiazole scaffold is not limited to this target class. Analogues have demonstrated significant potential as antimicrobial, anti-inflammatory, and antifungal agents.[1][10][11] The principles of SAR—exploring substitutions on the phenyl and thiazole rings to modulate interactions with a biological target—remain universally applicable. For instance, in developing antimicrobial agents, modifications are often aimed at disrupting bacterial cell wall synthesis or inhibiting essential enzymes, with lipophilicity and charge distribution on the phenyl ring playing a key role in membrane permeability and target engagement.[10]
References
Krystof, V., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. [Link]
Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
Shafiei, M., et al. (2024). Thiazole derivatives: prospectives and biological applications. Journal of the Iranian Chemical Society. [Link]
Stana, A., et al. (2017). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Journal of Saudi Chemical Society. [Link]
Al-Abdullah, E. S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society. [Link]
Sharma, A., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
Betz, A., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Publications. [Link]
Özdemir, A., et al. (2018). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Letters in Drug Design & Discovery. [Link]
Li, D., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]
Baumli, S., et al. (2012). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry. [Link]
Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharma Chemica. [Link]
Sharma, A., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]
Kumar, K., et al. (2016). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. European Journal of Medicinal Chemistry. [Link]
A Senior Application Scientist's Guide to Validating Analytical Methods for Thiazole Compound Quantification
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their related compou...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Thiazole derivatives, a class of heterocyclic compounds, are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The journey from a promising thiazole-based molecule to a market-approved drug is paved with rigorous analytical testing. This guide, born from extensive field experience, provides an in-depth comparison of analytical methodologies for the quantification of thiazole compounds, grounded in the harmonized principles of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).
This is not a mere checklist of validation parameters. Instead, we will delve into the causality behind experimental choices, empowering you to design and execute robust validation studies that are not only compliant but also scientifically sound. Every protocol described herein is designed as a self-validating system, ensuring the integrity and trustworthiness of your analytical data.
The 'Why' Behind Method Validation: A Foundation of Trust
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[3][4] It is the bedrock upon which the quality, safety, and efficacy of a pharmaceutical product are built. The recently updated ICH Q2(R2) guideline, along with the new ICH Q14 on analytical procedure development, emphasizes a lifecycle approach to method validation, moving away from a one-time event to a continuous process of ensuring a method's fitness for purpose.[5][6][7]
The core validation parameters, as stipulated by ICH, are not arbitrary hurdles. Each serves a critical function in building a comprehensive picture of a method's performance and limitations.
dot
Caption: Interrelation of core analytical method validation parameters.
Specificity (Selectivity): This is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][8] The fundamental question it answers is: "Are we truly measuring what we intend to measure?" For thiazole compounds, this is crucial to distinguish the API from its potential synthetic precursors, isomers, or degradation products formed under stress conditions like acid/base hydrolysis or oxidation.[9]
Linearity: This establishes that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range.[10] This is the foundation for calculating the concentration of the analyte in unknown samples. A linear relationship, typically demonstrated by a correlation coefficient (r²) greater than 0.99, is essential for accurate quantification.[11]
Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value.[8][10] It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. For thiazole compounds, accuracy studies should be performed at a minimum of three concentration levels covering the specified range, with results typically expected to be within 98-102% for drug substances.
Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[8] It is evaluated at three levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
Reproducibility: Precision between different laboratories.
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11][13]
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8] This provides an indication of its reliability during normal usage. For an HPLC method, this could involve varying the mobile phase composition, pH, column temperature, and flow rate.[14]
Comparing the Workhorses: HPLC-UV vs. LC-MS/MS for Thiazole Quantification
The two most prevalent analytical techniques for the quantification of small molecules like thiazole derivatives are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice between them depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix.
Parameter
HPLC-UV
LC-MS/MS
Causality and Field Insights
Specificity
Good. Relies on chromatographic separation and UV absorbance. Potential for interference from co-eluting compounds with similar UV spectra.
Excellent. Relies on chromatographic separation, parent ion mass, and fragment ion masses. Highly specific and selective.
LC-MS/MS is the gold standard for bioanalytical studies where the sample matrix (e.g., plasma, urine) is complex and high specificity is non-negotiable.[1] For drug substance and drug product analysis with well-characterized impurity profiles, HPLC-UV is often sufficient and more cost-effective.
Sensitivity (LOQ)
Typically in the low µg/mL to high ng/mL range.[14][15]
Similar to accuracy, the acceptance criteria for precision are generally wider for bioanalytical methods.
Robustness
Good. Well-established and understood.
Good, but can be more sensitive to matrix effects and ion suppression.
Robustness testing is critical for both techniques to ensure reliable performance in a routine QC environment.
Cost & Complexity
Lower initial investment and operational cost. Simpler to operate and maintain.
Higher initial investment and operational cost. Requires more specialized expertise.
For routine quality control of bulk drug and finished product, HPLC-UV is often the more pragmatic and cost-effective choice.
Experimental Protocol: Validating an HPLC-UV Method for a Novel Thiazole Derivative
This section provides a detailed, step-by-step methodology for the validation of an isocratic reverse-phase HPLC-UV method for the quantification of a novel indole-thiazole derivative, "CS03," as an example.[14] This protocol is a synthesized representation of best practices and can be adapted for other thiazole compounds.
1. Method Development and Optimization:
Rationale: The goal is to achieve a symmetric peak for the analyte, well-resolved from any impurities or degradants, with a reasonable run time. A C18 column is a common starting point for hydrophobic molecules like many thiazole derivatives.[14]
Procedure:
Select a suitable C18 column (e.g., 4.6 x 250 mm, 5 µm).
Screen various mobile phase compositions (e.g., acetonitrile:water, methanol:water) with different pH modifiers (e.g., trifluoroacetic acid, formic acid, phosphate buffer) to optimize peak shape and retention time.
Determine the optimal detection wavelength by analyzing the UV spectrum of the thiazole compound. For CS03, the maximum absorbance was found at 348 nm.[14]
Optimize the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25°C) to achieve efficient separation.
2. Validation Protocol:
dot
Caption: A typical workflow for HPLC method validation.
2.1. System Suitability:
Causality: Before any validation experiments, it's essential to confirm that the chromatographic system is performing adequately on the day of analysis.
Procedure:
Inject the standard solution (e.g., 10 µg/mL of CS03) five or six times.
Calculate the relative standard deviation (RSD) of the peak area, retention time, and tailing factor.
Acceptance Criteria:
RSD of peak area < 2.0%
RSD of retention time < 1.0%
Tailing factor ≤ 2.0
2.2. Specificity:
Procedure:
Inject a blank (mobile phase), a placebo (matrix without the analyte), the standard solution, and a sample solution.
Perform forced degradation studies by subjecting the analyte to acidic, basic, oxidative, thermal, and photolytic stress. Analyze the stressed samples.
Acceptance Criteria:
No interfering peaks at the retention time of the analyte in the blank and placebo chromatograms.
The analyte peak should be well-resolved from any degradation product peaks (resolution > 2).
2.3. Linearity:
Procedure:
Prepare a series of at least five standard solutions of the thiazole compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).
Inject each standard solution in triplicate.
Plot a calibration curve of the mean peak area versus concentration.
Acceptance Criteria:
Correlation coefficient (r²) ≥ 0.999.
2.4. Range:
Procedure: The range is confirmed by the linearity, accuracy, and precision data.
Acceptance Criteria: The specified range is acceptable if the linearity, accuracy, and precision meet their respective acceptance criteria within that range.
2.5. Accuracy:
Procedure:
Prepare samples by spiking a known amount of the thiazole compound into the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each concentration level in triplicate.
Calculate the percent recovery.
Acceptance Criteria:
Mean percent recovery should be between 98.0% and 102.0%.
2.6. Precision:
Procedure:
Repeatability: Analyze a minimum of six replicate samples at 100% of the target concentration.
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
Acceptance Criteria:
RSD for repeatability and intermediate precision should be ≤ 2.0%.
2.7. Limit of Quantitation (LOQ):
Procedure:
Determine the LOQ based on the signal-to-noise ratio (typically 10:1) or by determining the concentration at which the precision (%RSD) is within an acceptable limit (e.g., ≤ 10%).
Acceptance Criteria: The LOQ must be a concentration that can be determined with acceptable accuracy and precision.
2.8. Robustness:
Procedure:
Deliberately vary critical method parameters one at a time, such as:
Mobile phase composition (e.g., ± 2%)
pH of the mobile phase (e.g., ± 0.2 units)
Column temperature (e.g., ± 5°C)
Flow rate (e.g., ± 0.1 mL/min)
Analyze a sample under each modified condition.
Acceptance Criteria: The system suitability parameters should still be met, and the assay results of the sample should not be significantly affected.
Conclusion: A Commitment to Quality
The validation of an analytical method for the quantification of thiazole compounds is a scientifically rigorous and legally mandated process. It is a commitment to data integrity and, ultimately, to patient safety. By understanding the "why" behind each validation parameter and by judiciously selecting the appropriate analytical technology, researchers, scientists, and drug development professionals can build a robust and defensible analytical data package. This guide provides a framework for navigating the complexities of method validation, empowering you to generate reliable and reproducible data that will withstand the scrutiny of regulatory agencies and pave the way for the successful development of new thiazole-based medicines.
References
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). U.S. Food and Drug Administration. [Link]
Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. [Link]
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. [Link]
ICH and FDA Guidelines for Analytical Method Validation. (2025, August 13). Lab Manager. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S. Food and Drug Administration. [Link]
FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. [Link]
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. [Link]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. [Link]
Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022, May 27). MDPI. [Link]
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025, April 9). ACS Omega. [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024, June 14). European Medicines Agency. [Link]
Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016, February 8). ResearchGate. [Link]
Validation of Analytical Methods. (n.d.). ResearchGate. [Link]
Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2025, October 14). ResearchGate. [Link]
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024, November). ResearchGate. [Link]
Development and Validation of New Analytical Methods for the Simultaneous Estimation of Levamisole and Albendazole in Bulk and T. (2021, September 8). Sci Forschen. [Link]
Current developments in LC-MS for pharmaceutical analysis. (n.d.). Royal Society of Chemistry. [Link]
Current Developments in LC-MS for Pharmaceutical Analysis. (n.d.). Scilit. [Link]
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). PubMed Central. [Link]
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI. [Link]
A review on thiazole based compounds & it's pharmacological activities. (2024, October 23). (n.d.). [Link]
The Halogen Effect: A Comparative Guide to the Biological Efficacy of Chloro- and Other Halogen-Substituted Thiazoles
Introduction: The Thiazole Scaffold and the Power of Halogenation The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its versatile structure i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Thiazole Scaffold and the Power of Halogenation
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its versatile structure is found in a multitude of FDA-approved drugs, demonstrating a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The inherent aromaticity and the presence of heteroatoms in the thiazole ring allow for diverse chemical modifications, making it a privileged scaffold in drug discovery.[4]
Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful and frequently employed strategy in drug design. The incorporation of halogens can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. This is achieved by altering its size, lipophilicity, metabolic stability, and ability to form specific interactions with biological targets. This guide provides a comparative analysis of the biological efficacy of chloro-substituted thiazoles versus their fluoro-, bromo-, and iodo-substituted counterparts, supported by experimental data and detailed protocols for researchers in the field.
The Influence of Halogen Substitution on Biological Activity: A Comparative Overview
The biological activity of halogenated thiazoles is intricately linked to the nature of the halogen atom and its position on the thiazole ring or associated phenyl groups. Key properties of halogens that dictate their effect include electronegativity, size, and the ability to form halogen bonds.
Halogen
Electronegativity (Pauling Scale)
Van der Waals Radius (Å)
Key Characteristics in Drug Design
Fluorine (F)
3.98
1.47
High electronegativity, small size, can improve metabolic stability by blocking metabolism at the site of substitution, can alter pKa.
Chlorine (Cl)
3.16
1.75
Increases lipophilicity, can participate in halogen bonding, often enhances binding affinity to target proteins.
Bromine (Br)
2.96
1.85
Further increases lipophilicity, a good halogen bond donor, can enhance target residence time.
Iodine (I)
2.66
1.98
Largest and most polarizable, strongest halogen bond donor, significantly increases lipophilicity, can sometimes lead to toxicity issues.
The following sections delve into the specific biological efficacies of thiazoles substituted with different halogens, drawing on published experimental data.
Chloro-Substituted Thiazoles: A Gold Standard in Efficacy
Chloro-substituted thiazoles have been extensively studied and have demonstrated significant potential in various therapeutic areas, particularly as antimicrobial and anticancer agents. The presence of a chlorine atom often leads to enhanced biological activity.
Antimicrobial Activity
In the realm of antibacterial agents, chloro-substituted thiazoles have shown potent activity against a range of pathogens. For instance, in a series of 4-(p-halophenyl)-thiazolyl derivatives, the chloro-substituted compounds displayed notable antibacterial activity, whereas the bromo-substituted counterparts were inactive.[5]
Anticancer Activity
Numerous studies have highlighted the anticancer potential of chloro-thiazole derivatives. For example, a study on novel 1,3-thiazole analogues revealed that a chloro-substituted compound exhibited significant cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[6]
Comparative Efficacy with Other Halogenated Thiazoles
The biological activity of thiazole derivatives can be significantly modulated by replacing chlorine with other halogens. The choice of halogen can lead to dramatic shifts in potency and selectivity.
Fluoro-Substituted Thiazoles: Enhancing Metabolic Stability and Potency
Fluorine's unique properties, including its small size and high electronegativity, make it a valuable tool in drug design. In several instances, the introduction of a fluorine atom into a thiazole derivative has led to improved biological activity.
A comparative study on 2,5-disubstituted 4-thiazolidinones, a class of compounds containing a reduced thiazole ring, revealed that the presence of a fluoro group in addition to a chloro group had a marked positive influence on antibacterial activity.[7][8] Furthermore, in a series of antimicrobial thiazoles, a small halogen substituent like 4-fluoro induced excellent activity, while larger halogens like chloro and bromo led to a significant decrease in activity.[5]
Bromo-Substituted Thiazoles: Balancing Lipophilicity and Activity
Bromine, being larger and more lipophilic than chlorine, can also enhance the biological activity of thiazole derivatives. In some cases, bromo-substituted thiazoles have shown superior or comparable efficacy to their chloro-counterparts.
In a study of novel 1,3-thiazole analogues against breast cancer, substituting a chloro- group with a bromo- group on a p-phenyl-thiazole moiety significantly improved the cytotoxic activity against MCF-7 and MDA-MB-231 cell lines.[6] Conversely, in another study on antimicrobial thiazoles, bromo-substituted compounds were found to be inactive, while their chloro-analogs showed good activity.[5] This highlights that the effect of halogen substitution is highly dependent on the specific molecular scaffold and the biological target.
Iodo-Substituted Thiazoles: The Under-Explored Halogen
Iodo-substituted thiazoles are the least explored among the halogenated series. However, the available data suggests that the large and highly polarizable iodine atom can impart unique properties to thiazole derivatives. In one study, iodo-substitution on a thiazole derivative induced the best activity against Gram-positive bacterial strains compared to bromo and trifluoromethyl substitutions.[5] The strong halogen bonding potential of iodine could be a key factor in its biological activity.
Quantitative Comparison of Biological Efficacy
To provide a clearer picture of the relative potencies of halogenated thiazoles, the following tables summarize reported IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values from various studies. It is important to note that these values are from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Comparative Anticancer Activity (IC50 in µM)
To ensure the reproducibility and validity of biological efficacy studies, standardized experimental protocols are crucial. Below are detailed, step-by-step methodologies for assessing the anticancer and antimicrobial activities of halogenated thiazole derivatives.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12][13]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
Cell Seeding:
Culture cancer cells (e.g., MCF-7, A549) to ~80% confluency.
Trypsinize and resuspend the cells in fresh culture medium.
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[14]
Compound Treatment:
Prepare stock solutions of the halogenated thiazole derivatives in a suitable solvent (e.g., DMSO).
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
Prepare a 5 mg/mL solution of MTT in sterile PBS.[12]
After the treatment period, add 10 µL of the MTT solution to each well.
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[14]
Formazan Solubilization and Absorbance Measurement:
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[14]
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[12]
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
Data Analysis:
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][16][17]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Prepare stock solutions of the halogenated thiazole derivatives in a suitable solvent (e.g., DMSO).
The concentration of the stock solution should be at least 10 times the highest concentration to be tested.
Preparation of Microdilution Plates:
In a 96-well microtiter plate, prepare two-fold serial dilutions of the antimicrobial agents in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria).[16]
The final volume in each well should be 50 µL or 100 µL, depending on the specific protocol.
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
Preparation of Inoculum:
From a fresh culture (18-24 hours old) on an agar plate, pick several colonies and suspend them in sterile saline.
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[17]
Inoculation and Incubation:
Inoculate each well of the microtiter plate with the standardized bacterial suspension.
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[16]
Determination of MIC:
After incubation, visually inspect the plates for bacterial growth (turbidity).
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological efficacy of halogenated thiazoles is governed by a complex interplay of electronic and steric factors. The position of the halogen on the thiazole ring or an appended phenyl ring is critical.
Generally, electron-withdrawing halogens on an associated phenyl ring tend to enhance antimicrobial and anticancer activity.[7][18] The order of activity (F > Cl > Br > I or the reverse) is highly target-dependent and is influenced by factors such as the size of the binding pocket and the nature of the interactions (e.g., hydrogen bonding vs. halogen bonding).
Conclusion and Future Perspectives
The halogenation of the thiazole scaffold is a proven strategy for modulating biological efficacy. While chloro-substituted thiazoles have been extensively investigated and have shown considerable promise, this guide highlights that other halogens, including fluorine, bromine, and iodine, offer unique advantages and can lead to compounds with superior or different activity profiles. The data presented underscores the importance of a systematic approach to halogen substitution in the design of novel thiazole-based therapeutics.
Future research should focus on expanding the library of iodo-substituted thiazoles to better understand their potential. Furthermore, direct comparative studies of all four halogenated analogues within the same chemical series against a panel of biological targets would provide invaluable data for establishing more definitive structure-activity relationships. The continued exploration of halogenated thiazoles holds great promise for the development of next-generation drugs to combat a wide range of diseases.
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A Senior Application Scientist's Guide to the Cross-Validation of Bioassay Results for Novel Thiazole Compounds in Oncology
In the landscape of modern drug discovery, the thiazole scaffold has emerged as a cornerstone for the development of novel anticancer agents.[1][2] Its derivatives have shown remarkable pharmacological profiles, targetin...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the thiazole scaffold has emerged as a cornerstone for the development of novel anticancer agents.[1][2] Its derivatives have shown remarkable pharmacological profiles, targeting a variety of proteins and enzymes implicated in cancer progression.[1][3] However, the journey from a promising hit in a primary screen to a viable clinical candidate is fraught with challenges, most notably the risk of late-stage failures due to poorly validated preclinical data. This guide provides a comprehensive framework for the robust cross-validation of bioassay results for novel thiazole compounds, ensuring that only the most promising candidates, backed by a confluence of evidence, are advanced.
The core principle of cross-validation in this context extends beyond simple statistical resampling. It is an experimental philosophy centered on corroborating findings through orthogonal assays that interrogate the biological system from different angles. This multi-faceted approach builds a robust, self-validating data package that enhances confidence in decision-making. We will follow the preclinical evaluation of two hypothetical, yet representative, novel thiazole derivatives, Compound A and Compound B , against a standard-of-care chemotherapeutic, Doxorubicin , to illustrate this process.
Phase 1: Primary Screening for Cytotoxic Potential
The initial step is to ascertain the fundamental ability of the novel compounds to inhibit cancer cell growth. A high-throughput, reliable, and cost-effective assay is paramount at this stage to screen multiple concentrations and establish a preliminary potency profile.
Primary Bioassay: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5] Its principle lies in the reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[4]
Cell Seeding: Plate human breast cancer (MCF-7) and human lung adenocarcinoma (A549) cells in 96-well plates at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.[4]
Compound Treatment: Prepare serial dilutions of Compound A, Compound B, and Doxorubicin. Remove the culture medium and treat the cells with varying concentrations of the compounds (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
Incubation: Incubate the plates for 48 hours to allow the compounds to exert their cytotoxic effects.
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[8] Visually confirm the formation of purple formazan crystals.
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.[6]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.[9] The IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.[10]
Data Presentation: Initial Cytotoxicity Profile
The IC50 values derived from the MTT assay provide the first quantitative comparison of the compounds' potency.
Compound
MCF-7 IC50 (µM)
A549 IC50 (µM)
Compound A
0.48
0.97
Compound B
1.25
2.50
Doxorubicin
0.80
1.10
Note: Data is hypothetical for illustrative purposes.
From this initial screen, Compound A appears to be the more potent cytotoxic agent in vitro, exhibiting lower IC50 values than both Compound B and the control, Doxorubicin.
Visualization: Cytotoxicity Screening Workflow
Caption: Simplified intrinsic apoptosis pathway activated by thiazole compounds.
Phase 3: In Vivo Efficacy Cross-Validation
Positive in vitro results are a prerequisite, but they are not always predictive of in vivo efficacy. [11][12]A compound must be tested in a living organism to evaluate its activity in the context of complex physiological processes like absorption, distribution, metabolism, and excretion (ADME).
[13][14]
In Vivo Bioassay: Murine Xenograft Model
A xenograft model, where human tumor cells are implanted into immunodeficient mice, is a standard preclinical model for evaluating the efficacy of anticancer agents.
[15]
Tumor Implantation: Subcutaneously implant MCF-7 cells into female nude mice. Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
Group Allocation: Randomize the mice into four treatment groups (n=8-10 mice/group):
Vehicle Control (e.g., saline or appropriate solvent)
Compound A (dose determined from pilot studies)
Compound B (dose determined from pilot studies)
Doxorubicin (standard clinical dose)
Treatment: Administer the treatments (e.g., via intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily for 21 days).
Monitoring: Monitor the tumor volume and body weight of the mice regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
Data Presentation: In Vivo Efficacy
Treatment Group
Final Tumor Volume (mm³, Mean ± SEM)
% Tumor Growth Inhibition (%TGI)
Vehicle Control
1500 ± 120
-
Compound A
1150 ± 95
23.3%
Compound B
450 ± 60
70.0%
Doxorubicin
600 ± 75
60.0%
Note: Data is hypothetical for illustrative purposes.
The in vivo results present a crucial cross-validation point. Despite being more potent in vitro, Compound A shows poor efficacy in the animal model. In contrast, Compound B demonstrates superior tumor growth inhibition, even surpassing the standard-of-care, Doxorubicin. This discrepancy highlights the importance of in vivo testing and points towards potential issues with Compound A's pharmacokinetic or pharmacodynamic properties.
Visualization: In Vivo Study Workflow
Caption: Standard workflow for an in vivo anticancer efficacy study.
Synthesizing the Evidence: A Final Cross-Validation
The final step is to integrate all the data to make an informed decision. The initial in vitro cytotoxicity screen, the mechanistic apoptosis study, and the in vivo efficacy model each provide a piece of the puzzle.
Validation Phase
Bioassay
Compound A
Compound B
Doxorubicin (Control)
Rationale & Insight
Phase 1: Cytotoxicity
MTT Assay (IC50)
Very Potent (0.48 µM)
Potent (1.25 µM)
Potent (0.80 µM)
Compound A shows highest in vitro potency.
Phase 2: Mechanism
Western Blot
Strong Apoptosis
Strong Apoptosis
Moderate Apoptosis
Both compounds work via a desirable cell death mechanism.
Phase 3: Efficacy
Xenograft (%TGI)
Poor Efficacy (23%)
High Efficacy (70%)
Good Efficacy (60%)
In vivo data contradicts in vitro potency. Compound B is superior.
Conclusion: The Power of a Multi-Assay Approach
Compound B, while less potent in the initial screen, proved to be highly effective in a complex biological system, making it the far more promising candidate for further development. This outcome underscores the indispensable nature of a rigorous, multi-tiered cross-validation strategy. By systematically corroborating results across orthogonal in vitro and in vivo assays, researchers can build a comprehensive and trustworthy profile of novel thiazole compounds, significantly increasing the probability of selecting a successful clinical candidate and ultimately, delivering more effective therapies to patients.
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A Comparative Analysis for Leukemia Research: The Established Power of Dasatinib versus the Emerging Potential of 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison between the well-established multi-targeted tyrosine kinase inhibitor, dasatinib, and the invest...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison between the well-established multi-targeted tyrosine kinase inhibitor, dasatinib, and the investigational compound, 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde, in the context of leukemia cell lines. While dasatinib is a clinically approved therapeutic with a wealth of supporting data, 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde represents a novel chemical entity with a plausible, yet currently unproven, potential for anticancer activity based on the established bioactivity of its core thiazole scaffold.
This guide will delve into the known mechanisms of action, present available efficacy data, and provide standardized experimental protocols to facilitate a direct comparison of these two compounds in a research setting.
Introduction: A Tale of Two Molecules
Dasatinib , a second-generation tyrosine kinase inhibitor (TKI), has become a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its broad-spectrum inhibitory activity against key oncogenic kinases, including BCR-ABL and SRC family kinases, has translated into significant clinical success, particularly in cases of resistance to first-generation TKIs like imatinib.[2][3][4]
In contrast, 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde is a less-characterized small molecule. The 2-aminothiazole core is a recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including anticancer effects.[2] Derivatives of 2-aminothiazole have been reported to exhibit anti-proliferative effects against leukemia cell lines, suggesting that this novel compound may hold therapeutic promise.[2] However, to date, specific experimental data on the activity of 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde in leukemia cell lines is not publicly available. This guide, therefore, aims to provide a framework for its evaluation against a clinically relevant standard.
Mechanisms of Action: A Known Target versus a Putative Pathway
Dasatinib: The Multi-Kinase Inhibitor
Dasatinib exerts its potent anti-leukemic effects by targeting multiple critical signaling pathways simultaneously.[2][5] Its primary target is the constitutively active BCR-ABL tyrosine kinase, the hallmark of CML and a subset of ALL.[3] Unlike its predecessor imatinib, dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, enabling it to overcome many common resistance mutations.[2][3]
Beyond BCR-ABL, dasatinib potently inhibits SRC family kinases (including SRC, LCK, YES, and FYN), c-KIT, EPHA2, and PDGFRβ.[2][5] The inhibition of SRC family kinases is particularly relevant in the context of leukemia, as these kinases are involved in cell growth, proliferation, and survival.[6]
Caption: Dasatinib's mechanism of action involves the inhibition of multiple oncogenic kinases, leading to decreased cell proliferation and survival, and the induction of apoptosis in leukemia cells.
4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde: An Investigational Profile
The precise mechanism of action for 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde remains to be elucidated. However, based on the known activities of structurally related compounds, several plausible targets can be hypothesized. Notably, substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[7][8] CDK9 is a key regulator of transcription and its inhibition can lead to the downregulation of anti-apoptotic proteins, such as Mcl-1, thereby inducing apoptosis in cancer cells.[7][8]
Furthermore, various 2-aminothiazole derivatives have been shown to inhibit other kinases implicated in cancer, such as Aurora kinases.[5][9]
Caption: The hypothesized mechanism of action for 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde, based on related compounds, may involve the inhibition of kinases like CDK9, leading to apoptosis.
Comparative Efficacy in Leukemia Cell Lines: A Data-Driven Overview
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for dasatinib in various leukemia cell lines. No published data is currently available for 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde.
Proposed Experimental Workflows for a Head-to-Head Comparison
To objectively assess the anti-leukemic potential of 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde relative to dasatinib, a series of standardized in vitro assays are recommended.
Caption: A proposed experimental workflow for the in vitro comparison of dasatinib and the thiazole compound in leukemia cell lines.
Protocol 1: Cell Viability Assay (MTT/MTS)
This assay determines the cytotoxic effects of the compounds on leukemia cell lines.
1. Cell Seeding:
Culture leukemia cell lines (e.g., K562, MV4-11) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[11]
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to acclimate for 24 hours.[11]
2. Compound Treatment:
Prepare serial dilutions of dasatinib and 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde in culture medium.
Treat the cells with a range of concentrations (e.g., 0.1 nM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).[11]
3. Viability Assessment:
Add MTT or MTS reagent to each well and incubate for 2-4 hours.
Measure the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Determine the IC50 value for each compound by plotting a dose-response curve.
This assay quantifies the induction of apoptosis by the compounds.
1. Cell Treatment:
Seed cells in 6-well plates and treat with each compound at concentrations around their respective IC50 values for 24-48 hours.
2. Staining:
Harvest the cells and wash with cold PBS.
Resuspend the cells in Annexin V binding buffer.
Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes.
3. Flow Cytometry:
Analyze the stained cells using a flow cytometer.
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
This assay determines the effect of the compounds on cell cycle progression.
1. Cell Treatment:
Treat cells in 6-well plates with the compounds at their IC50 concentrations for 24 hours.
2. Fixation and Staining:
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
Wash the cells with PBS and treat with RNase A.
Stain the cells with propidium iodide.
3. Flow Cytometry:
Analyze the DNA content of the cells using a flow cytometer.
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Discussion and Future Perspectives
The comparison between dasatinib and 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde highlights the difference between a clinically validated drug and a novel compound with theoretical potential. Dasatinib's broad kinase inhibition profile provides a robust mechanism for its anti-leukemic activity. For 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde, the immediate research goal should be to perform the outlined experimental workflows to determine its in vitro efficacy and elucidate its mechanism of action.
Should this thiazole derivative demonstrate significant anti-proliferative activity, further investigation into its specific molecular targets will be crucial. Kinase profiling assays could identify the specific kinases it inhibits, clarifying whether it acts through a CDK9-mediated pathway or other mechanisms.
Conclusion
Dasatinib remains a potent and effective therapeutic agent for specific types of leukemia, backed by extensive preclinical and clinical data. 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde, while currently uncharacterized in a leukemia context, belongs to a class of compounds with demonstrated anticancer potential. The experimental framework provided in this guide offers a clear path for the scientific community to evaluate its potential and determine if it warrants further development as a novel anti-leukemic agent.
References
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Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Publications. Available at: [Link]
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